2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thia-5-azabicyclo[4.2.0]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGCBMLDARCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCCS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
[1][2][3][4]
Core Identity & Pharmacophore Definition
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS: 1955554-05-8) is a bicyclic heterocycle composed of a six-membered thiomorpholine ring fused to a four-membered cyclobutane ring.[1][2]
In the context of drug discovery, this scaffold represents a conformationally restricted diamine/thiol surrogate .[1] It is structurally homologous to the cephem core (found in cephalosporins) but lacks the unsaturation and the carbonyl typically found in the beta-lactam ring of antibiotics.[1] Instead, it serves as a saturated, stable scaffold for Fragment-Based Drug Discovery (FBDD) , offering a defined vector for projecting substituents in 3D space.[1]
Structural Nomenclature & Numbering
The IUPAC numbering for the bicyclo[4.2.0]octane system dictates the following atom mapping:
-
Heteroatoms: Sulfur at Position 2; Nitrogen at Position 5.[1]
-
Fusion: The C1–C6 bond is shared between the four-membered and six-membered rings.[1]
Molecular Connectivity Diagram
The following diagram illustrates the atomic connectivity and ring fusion logic.
Figure 1: Connectivity map of 2-Thia-5-azabicyclo[4.2.0]octane showing the fusion of thiomorpholine and cyclobutane rings.[1]
Structural Analysis & Stereochemistry
Ring Fusion Geometry
The [4.2.0] bicyclic system is most stable in the cis-fused conformation.[1]
-
Cis-Fusion: The hydrogen atoms (or substituents) at bridgehead carbons C1 and C6 are on the same face of the molecule.[1] This minimizes ring strain in the cyclobutane moiety.[1]
-
Trans-Fusion: While possible in larger rings, a trans-fusion in a [4.2.0] system introduces significant torsional strain, making it synthetically challenging and thermodynamically less favorable.[1]
Conformational Dynamics
-
Thiomorpholine Ring: Adopts a chair-like conformation . The sulfur atom and the nitrogen atom introduce specific geometric constraints.[1] The C-S bond length (approx.[1] 1.82 Å) is longer than C-C bonds, flattening the ring slightly near the sulfur.[1]
-
Cyclobutane Ring: Adopts a puckered (butterfly) conformation to relieve torsional strain from eclipsing interactions.[1]
-
Interaction: The fusion locks the thiomorpholine ring into a specific conformer, reducing the entropic penalty upon binding to a protein target.[1] This "pre-organized" state is a key advantage in FBDD.[1]
Physicochemical Properties (Calculated)
| Property | Value | Implication |
| Molecular Formula | C₆H₁₁NS[1] · HCl | Core scaffold + salt |
| Molecular Weight | 165.68 g/mol | Ideal for fragment screening (Rule of 3) |
| ClogP | ~0.5 - 1.2 | Good water solubility & membrane permeability |
| H-Bond Donors | 1 (NH⁺) | Key interaction point (salt bridge) |
| H-Bond Acceptors | 2 (N, S) | Sulfur can act as a weak acceptor |
| Topological Polar Surface Area | ~15 Ų (Free base) | High CNS penetration potential |
Synthesis & Production Logic
The synthesis of 2-Thia-5-azabicyclo[4.2.0]octane requires constructing the bicyclic core.[1] The most robust retrosynthetic disconnection involves forming the thiomorpholine ring onto a pre-existing cyclobutane core or using a [2+2] photocycloaddition.[1]
Retrosynthetic Strategy
The primary pathway utilizes intramolecular alkylation of a functionalized cyclobutane.[1]
-
Target: 2-Thia-5-azabicyclo[4.2.0]octane.
-
Disconnection: Break the C4–N5 or S2–C3 bonds.[1]
-
Precursor: A cis-1,2-disubstituted cyclobutane carrying a thiol/thioether and an amine/alkyl halide.[1]
Protocol: Intramolecular Cyclization (Theoretical Workflow)
Note: This protocol synthesizes the scaffold from a 1,2-disubstituted cyclobutane precursor.[1]
Step 1: Precursor Activation
-
Starting Material: cis-2-(Hydroxymethyl)cyclobutanamine (protected).[1]
-
Reagent: Thionyl chloride (
) or Mesyl chloride ( ).[1] -
Mechanism: Converts the hydroxyl group into a good leaving group (chloride or mesylate).[1]
Step 2: Thio-Alkylation
-
Reagent: 2-Mercaptoethylamine (Cysteamine) equivalent or sequential introduction of Sulfur.[1]
-
Alternative: If starting with cis-2-((benzylthio)methyl)cyclobutanamine.
-
Deprotection: Remove benzyl group with Sodium/Ammonia (
) to generate free thiol.[1]
Step 3: Ring Closure
-
Condition: High dilution, basic conditions (
, MeCN, reflux).[1] -
Process: The amine nitrogen attacks the carbon bearing the leaving group (or vice-versa depending on precursor design) to close the 6-membered ring.[1]
-
Salt Formation: Treat the crude oil with HCl in dioxane/ether to precipitate the hydrochloride salt.[1]
Figure 2: Retrosynthetic logic for constructing the [4.2.0] thia-aza skeleton.[1]
Applications in Drug Development[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged scaffold" in FBDD libraries.[1]
-
Vector Exploration: The secondary amine (N5) allows for derivatization (amides, ureas, sulfonamides) to probe binding pockets.[1]
-
Lipophilicity Modulation: The sulfur atom modulates lipophilicity (
) and metabolic stability compared to the pure carbon analog (bicyclo[4.2.0]octane) or the diaza analog.[1]
Beta-Lactamase Inhibitor Design
Given its structural similarity to the cephem core (dihydrothiazine fused to beta-lactam), this scaffold is investigated as a non-beta-lactam transition state mimetic .[1]
-
Mechanism: Derivatives may bind to Penicillin-Binding Proteins (PBPs) or Beta-lactamases without undergoing the hydrolytic ring-opening that deactivates traditional antibiotics.[1]
Bioisosterism
It serves as a bioisostere for:
References
-
PubChem. (2025).[1] Compound Summary: 5-Thia-1-azabicyclo[4.2.0]octane (Isomer Reference).[1] National Library of Medicine.[1] [Link][1][5]
-
Google Patents. (2015).[1] WO2015103583A1: Monobactams and methods of their synthesis and use.[1] (Listing 2-thia-5-azabicyclo[4.2.0]octane as a core heterocycle).[1][2][4][6]
-
BioRxiv. (2025).[1] Supplementary Table 2: Screen 2 compounds. (Identifying the scaffold as a fragment screening hit). [Link]
Sources
- 1. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 2. 2810846-29-6|(S)-5-Methyl-1-thia-4-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 3. 2,5-Diazabicyclo[4.2.0]octane | C6H12N2 | CID 57665736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 5-Thia-1-azabicyclo[4.2.0]octane | C6H11NS | CID 19751045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS:125136-43-8, (1S,4S)-2-硫杂-5-氮杂双环[2.2.1]庚烷盐酸盐-毕得医药 [bidepharm.com]
Physicochemical Properties and Applications of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride
Executive Summary
The transition from flat, sp2-rich aromatic rings to highly saturated, three-dimensional molecular architectures has been a defining trend in modern drug discovery, a paradigm widely recognized as the "escape from flatland" ()[1]. Within this framework, 2-thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS: 1955554-05-8) emerges as a highly specialized, conformationally restricted bioisostere for traditional thiomorpholine and piperazine derivatives[2]. By fusing a cyclobutane ring to a thiomorpholine core, medicinal chemists can precisely tune the basicity, metabolic stability, and lipophilicity of drug candidates[3]. This technical guide provides an authoritative analysis of the physicochemical profiling, metabolic advantages, and experimental handling of this novel bicyclic building block.
Structural and Physicochemical Profiling
The fusion of the cyclobutane ring imposes significant torsional strain and conformational rigidity on the thiomorpholine system. This geometric restriction locks the nitrogen lone pair into a defined trajectory, which directly impacts its nucleophilicity and pKa. Furthermore, the 100% sp3-carbon character (
Table 1: Key Physicochemical Parameters
| Parameter | Value | Causality / Implication |
| CAS Number (HCl Salt) | 1955554-05-8[2] | Standardized salt form ensures bench stability and prevents amine oxidation. |
| CAS Number (Free Base) | 1955541-29-3[5] | The active nucleophilic state used for transition-metal catalyzed couplings. |
| Molecular Formula | C6H12ClNS | Contains equimolar HCl for complete amine protonation. |
| Molecular Weight (Salt) | 165.68 g/mol | Low molecular weight allows for efficient fragment-based drug design. |
| Fraction sp3 ( | 1.0 | Maximizes 3D spatial character, reducing off-target hERG liabilities[1]. |
| Topological Polar Surface Area | ~37.3 Ų | Optimal for excellent membrane and blood-brain barrier (BBB) permeability. |
| Predicted pKa (Amine) | ~7.5 - 8.2 | Reduced basicity vs. standard thiomorpholine due to cyclobutane ring strain. |
Metabolic Stability & Pharmacokinetic Implications
Standard thiomorpholine rings are highly susceptible to hepatic Cytochrome P450 (CYP450)-mediated oxidation. This typically occurs at the sulfur atom (forming rapidly cleared sulfoxides or sulfones) and the alpha-carbons (leading to ring opening and N-dealkylation).
The[4.2.0] bicyclic framework introduces severe steric hindrance around one face of the molecule. The cyclobutane fusion acts as a physical shield, drastically reducing the rate of alpha-carbon oxidation. By blocking this primary metabolic liability, the intrinsic clearance (
Fig 1. Metabolic degradation pathways of 2-thia-5-azabicyclo[4.2.0]octane showing steric blockade.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate 2-thia-5-azabicyclo[4.2.0]octane derivatives, researchers must employ self-validating experimental systems that mathematically or physically control for baseline errors.
In Vitro Microsomal Stability Assay (CYP450 Clearance)
This protocol determines the intrinsic clearance of the compound. The workflow utilizes an internal standard (IS) quench mechanism that normalizes all downstream volumetric errors, creating a self-validating analytical system.
Fig 2. Self-validating high-throughput microsomal stability assay workflow for clearance calculation.
Step-by-Step Methodology:
-
Preparation : Dissolve 2-thia-5-azabicyclo[4.2.0]octane hydrochloride in DMSO to form a 10 mM stock. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation : Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation : Add NADPH (1 mM final concentration) to trigger the CYP450 catalytic cycle.
-
Quenching (The Causality) : At precise intervals (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality: The cold MeCN instantly denatures the CYP450 enzymes to halt the reaction and precipitates the proteins. The immediate presence of the IS ensures that any solvent evaporation or pipetting transfer errors are mathematically canceled out, as the ratio of Analyte/IS remains perfectly constant.
-
Centrifugation : Spin at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Inject the supernatant. Calculate the half-life (
) from the log-linear decline of the analyte/IS peak area ratio.
pKa Determination via Potentiometric Titration
Accurate pKa determination is essential for predicting gastrointestinal absorption and intracellular accumulation.
Step-by-Step Methodology:
-
Sample Prep : Dissolve 2.0 mg of the HCl salt in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Titration : Titrate with standardized 0.01 M NaOH under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric
from dissolving into the aqueous solution to form carbonic acid, which would artificially skew the pH readings. -
Data Transformation (The Causality) : Instead of relying on the visual inflection point of the pH curve, transform the data using a Gran plot. Causality: A Gran plot linearizes the logarithmic titration curve, allowing the exact equivalence point to be calculated via linear regression. This mathematical self-validation eliminates subjective errors in endpoint detection, ensuring the calculated pKa is absolute.
Synthetic Handling and Free-Basing
As a hydrochloride salt, 2-thia-5-azabicyclo[4.2.0]octane is highly stable and hygroscopic[2]. However, for transition-metal catalyzed couplings (e.g., Buchwald-Hartwig aminations) or SNAr reactions, the free base must be generated in situ.
Protocol : Suspend the HCl salt in anhydrous 1,4-dioxane or toluene. Add 2.5 equivalents of a non-nucleophilic base (e.g., Sodium tert-butoxide or DIPEA). Causality: The excess base neutralizes the HCl—precipitating it as insoluble NaCl or forming a soluble ammonium salt—and provides the necessary alkaline environment for the palladium catalytic cycle to proceed efficiently without poisoning the catalyst.
References
-
Escape from flatland: increasing saturation as an approach to improving clinical success Journal of Medicinal Chemistry (2009) URL:[Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors Scientific Reports (2018) URL:[Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1780868-69-0|3-Cyclobutylthiomorpholine|BLD Pharm [bldpharm.com]
- 3. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 4. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2810846-29-6|(S)-5-Methyl-1-thia-4-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
Solubility profile of 2-Thia-5-azabicyclo[4.2.0]octane HCl in water vs organic solvents
[1][2]
Document Control:
-
Subject: Physicochemical Characterization & Solvent Selection
-
Molecule Class: Bicyclic Heterocyclic Amine Salt[1]
Executive Summary
This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride (HCl) . As a bicyclic amine salt, this compound exhibits distinct physicochemical behaviors governed by its ionic lattice energy and the lipophilicity of its thio-azabicyclic core.[1]
Understanding the solubility differential between aqueous media and organic solvents is critical for three key drug development stages:
-
Purification: Designing effective recrystallization protocols (e.g., solvent/anti-solvent systems).[1]
-
Formulation: Establishing maximum absorbable dose (MAD) and bio-relevant media solubility.
-
Process Chemistry: Optimizing reaction concentrations to maximize yield and minimize solvent waste.
This guide moves beyond static data, offering a self-validating experimental protocol to generate high-fidelity solubility data.
Theoretical Solubility Landscape
Before initiating wet chemistry, we must establish a predictive baseline based on the structural properties of the [4.2.0] bicyclic system. The hydrochloride salt form fundamentally alters the solubility profile compared to the free base, shifting preference towards high-dielectric protic solvents.[1]
Predicted Solubility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Aqueous (Protic) | Water, pH 1.2 (HCl), pH 6.8 (Buffer) | High (>100 mg/mL) | Ion-dipole interactions dominate.[2][1] The protonated amine ( |
| Polar Organic (Protic) | Methanol, Ethanol | Moderate to High | High dielectric constant allows dissociation of the ion pair; H-bonding capability stabilizes the ammonium cation.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong solvation of the cation; however, the anion ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Negligible | Insufficient polarity to overcome crystal lattice energy.[1] Often used as an extraction solvent for the free base but not the salt. |
| Non-Polar | Hexane, Heptane, Toluene, Ether | Insoluble (<0.1 mg/mL) | Lack of dipole moment prevents interaction with the ionic salt lattice.[2][1] Ideal candidates for anti-solvents . |
Experimental Protocol: Equilibrium Solubility Determination
To generate authoritative data, we utilize the Thermodynamic Shake-Flask Method , considered the gold standard for solubility profiling.[2][1] This protocol includes built-in controls for pH drift and solid-state phase changes (e.g., hydrate formation).[2][1]
Materials & Reagents[3][4]
-
Compound: 2-Thia-5-azabicyclo[4.2.0]octane HCl (>98% purity).[2][1][3]
-
Solvents: HPLC Grade Water, Methanol, Acetonitrile, IPA, Toluene.[2][1]
-
Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE/Nylon syringe filters, HPLC-UV/VIS or LC-MS.[2][1]
Step-by-Step Workflow
Step 1: Saturation Preparation
-
Weigh approximately 20 mg of the compound into a 4 mL clear glass vial.
-
Add 500 µL of the target solvent.[1]
-
Visual Check: If the solid dissolves instantly, add more compound until a visible suspension (undissolved solid) remains.[1]
-
Critical Control: Measure the pH of the aqueous supernatant. For HCl salts, the "self-buffering" effect often drops pH < 4.0.[2][1]
Step 2: Equilibration
-
Place vials in an orbital shaker at 25°C ± 0.5°C (or 37°C for biorelevant data).
-
Agitate at 200 RPM for 24 hours .
-
Why 24h? This ensures the system reaches thermodynamic equilibrium, overcoming metastable supersaturation states.
Step 3: Phase Separation & Sampling
-
Centrifuge samples at 10,000 RPM for 5 minutes to pellet the solid.
-
Filter the supernatant using a 0.22 µm PVDF filter (use Nylon for aqueous, PTFE for organics).[1]
-
Dilute the filtrate immediately with mobile phase to prevent precipitation.[1]
Step 4: Analysis (HPLC-UV)
-
Quantify concentration against a 5-point calibration curve (Linearity
).[1] -
Solid State Check: Analyze the residual solid pellet by XRPD (X-Ray Powder Diffraction) to detect if the salt has disproportionated to the free base or formed a hydrate.
Visualization of Workflows
Solubility Decision Tree (Solvent Selection)
This logic gate assists in selecting the correct solvent system for purification based on solubility data.
Caption: Decision matrix for solvent selection. Green paths indicate the expected behavior for this bicyclic amine salt.
Experimental Workflow: Shake-Flask Method
Caption: The "Shake-Flask" workflow ensures thermodynamic equilibrium is reached and solid-state integrity is verified.
Data Interpretation & Troubleshooting
The "Common Ion Effect"
When measuring solubility in 0.1 N HCl versus Water , you may observe a decrease in solubility.[1] This is due to the Common Ion Effect, where the high concentration of chloride ions (
-
Recommendation: Always report solubility in pure water and buffered media separately.
Hygroscopicity Management
Bicyclic amine salts are often hygroscopic.[1] If the compound turns into a "gum" or oil during the experiment:
-
The compound has likely absorbed atmospheric moisture, lowering its melting point.[1]
-
Corrective Action: Perform the experiment in a glove box or use a sealed vessel with a molecular sieve trap in the headspace.
Oiling Out
If the salt forms an oil layer in organic solvents (like Toluene/MeOH mixtures) rather than crystallizing:
References
-
Bhattachar, S. N., et al. "Solubility: it’s not just a number."[1] Colloids and Surfaces A: Physicochemical and Engineering Aspects, vol. 297, 2006.[2][1]
-
Pudipeddi, M. & Serajuddin, A. T. "Trends in Solubility of Polymorphs."[1] Journal of Pharmaceutical Sciences, vol. 94, no. 5, 2005.
-
FDA Guidance for Industry. "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." U.S. Food and Drug Administration, 2017.[1][5]
-
PubChem Compound Summary. "2-Thia-5-azabicyclo[4.2.0]octane."[1][6] National Center for Biotechnology Information.[1] [2][1]
-
Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[2][1] European Journal of Pharmaceutical Sciences, vol. 22, 2004.[2][1]
Sources
- 1. 2,5-Diazabicyclo[4.2.0]octane | C6H12N2 | CID 57665736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride CAS number and chemical identifiers
The following technical guide details the chemical identity, structural properties, and application of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride , a specialized saturated heterobicyclic scaffold used in modern medicinal chemistry.
CAS Number: 1955554-05-8 Free Base CAS: 1955541-29-3[1][2][3]
Executive Summary
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is a rigid, bicyclic, saturated heterocycle belonging to the class of fused thiomorpholines .[1][3][4] Structurally, it consists of a thiomorpholine (1,4-thiazine) ring fused to a cyclobutane ring.[3][4]
In the context of drug discovery, this scaffold serves as a high-value Fsp³-rich building block .[3] It is employed to restrict the conformational flexibility of the thiomorpholine ring, thereby reducing the entropic penalty of binding to protein targets.[3][4] It acts as a bioisostere for piperidine or thiomorpholine, offering unique exit vectors for substituents and improved metabolic stability compared to flat aromatic systems.[3][4]
Chemical Identifiers & Properties
The following data establishes the precise chemical identity of the compound.
| Property | Value |
| Chemical Name | 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride |
| CAS Number (HCl Salt) | 1955554-05-8 |
| CAS Number (Free Base) | 1955541-29-3 |
| Molecular Formula | C₆H₁₁NS[1][2][3][5][6] · HCl (C₆H₁₂ClNS) |
| Molecular Weight | 165.68 g/mol (Salt); 129.22 g/mol (Free Base) |
| SMILES (Free Base) | C1CC2C1SCCN2 |
| InChIKey | Derived from structure:[3][4][7][8]S1CCN2C(CC2)C1 (Canonical representation may vary by tautomer) |
| Structure Type | Bicyclo[4.2.0] system; 6,4-fused ring |
| Stereochemistry | Typically available as cis-fused (racemic or enantiopure), though trans-fusion is highly strained in [4.2.0] systems.[3][4] |
Structural Analysis & Medicinal Utility[3]
Conformational Locking
The fusion of the four-membered cyclobutane ring to the six-membered thiomorpholine ring creates a "conformational lock."[3]
-
Thiomorpholine typically exists in a flexible chair conformation.[3][4]
-
Bicyclic Fusion: The [4.2.0] fusion forces the six-membered ring into a distorted half-chair or boat-like conformation, rigidly orienting the nitrogen lone pair and the C-S bonds.[3][4]
-
Result: This pre-organization can enhance potency by mimicking the bioactive conformation of a ligand.[3][4]
Bioisosterism
This scaffold is a bioisostere for:
-
Thiomorpholine: Adds rigidity and bulk.[3]
-
Piperidine/Morpholine: The sulfur atom introduces lipophilicity and potential for specific interactions (e.g., sulfur-pi interactions), while the cyclobutane ring adds 3D character (Fsp³) without significantly increasing molecular weight.[3][4]
Logical Pathway: Scaffold Selection
The following diagram illustrates the decision logic for selecting this scaffold in a Lead Optimization campaign.
Caption: Decision tree for implementing the 2-Thia-5-azabicyclo[4.2.0]octane scaffold in lead optimization.
Synthesis & Manufacturing Routes
While specific proprietary process patents exist, the synthesis of [4.2.0] fused nitrogen/sulfur systems generally follows two primary retrosynthetic disconnections: Photochemical [2+2] Cycloaddition or Intramolecular Cyclization .[3][4]
Route A: Photochemical [2+2] Cycloaddition (Literature Analog)
This method constructs the cyclobutane ring by fusing an alkene to a dihydro-1,4-thiazine derivative.[3][4]
-
Precursor:
-protected 2,3-dihydro-1,4-thiazine.[3] -
Reagent: Ethylene (or alkene equivalent).
-
Condition: UV irradiation (hv), often with a sensitizer.[3][4]
-
Result: Formation of the cyclobutane ring fused to the thiazine core.[3][4]
Route B: Intramolecular Cyclization (Functional Group Manipulation)
A more scalable approach for non-photochemical facilities involves building the thiomorpholine ring onto a pre-existing cyclobutane or cyclizing a linear precursor.[3][4]
-
Step 1: Start with a functionalized cyclobutane (e.g., cis-1,2-cyclobutanedicarboxylic acid derivative).[3][4]
-
Step 3: Double reductive amination or alkylation with a sulfur-containing fragment (e.g., 2-aminoethanethiol equivalent).[3][4]
Caption: Generalized synthetic workflow via photochemical [2+2] cycloaddition.
Experimental Protocols
Handling & Storage (Self-Validating Protocol)
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Validation: Upon opening, check for clumping. If clumped, dry under high vacuum over P₂O₅ before use to ensure accurate stoichiometry.
Standard Coupling Procedure (Amide Bond Formation)
This protocol describes coupling the secondary amine of the scaffold to a carboxylic acid (R-COOH).[3][4]
Reagents:
Workflow:
-
Dissolution: Dissolve R-COOH in anhydrous DMF.
-
Activation: Add HATU and stir for 5 minutes at 0°C.
-
Addition: Add 2-Thia-5-azabicyclo[4.2.0]octane HCl followed immediately by DIPEA.
-
Reaction: Stir at Room Temperature for 2–16 hours. Monitor by LC-MS.[3]
-
Workup: Dilute with EtOAc, wash with sat.[3][4] NaHCO₃, water, and brine.[3][4] Dry over Na₂SO₄.[3]
Characterization Data (Expected)
-
¹H NMR (DMSO-d₆): Look for the distinct multiplets of the cyclobutane ring protons (1.5–2.5 ppm) and the thiomorpholine ring protons adjacent to N and S (2.8–3.5 ppm).[3][4] The NH proton (if salt) will appear broad around 9.0–10.0 ppm.[3][4]
-
LC-MS: Mass peak [M+H]⁺ = 130.06 Da (Free base mass).[4]
References
-
PubChem. (2024).[3][4] Compound Summary: 2-Thia-5-azabicyclo[4.2.0]octane.[1][2][3][5] Retrieved from [Link]
-
Bach, T., & Hehn, J. P. (2011).[3][4] Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000-1045.[3][4] (Contextual reference for [2+2] synthesis of azabicyclo[4.2.0] systems).
Sources
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- 2. 30188-20-6|2-Ethylthiomorpholine|BLD Pharm [bldpharm.com]
- 3. 19577-71-0|2-Thia-5-azabicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]
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- 5. biorxiv.org [biorxiv.org]
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- 8. aaronchem.com [aaronchem.com]
pKa values and ionization behavior of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
An In-Depth Technical Guide to the pKa and Ionization Behavior of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride
Introduction: The Strategic Importance of pKa in Modern Drug Development
In the landscape of medicinal chemistry and drug discovery, the acid-base properties of a candidate molecule are a cornerstone of its developability profile. The acid dissociation constant, or pKa, governs the degree of ionization at a given pH, which in turn dictates critical biopharmaceutical characteristics such as solubility, membrane permeability, protein binding, and formulation stability.[1][2] An early and accurate understanding of a compound's pKa is not merely a data point; it is a predictive tool that informs every stage of the development pipeline, from initial lead optimization to final dosage form design.[3][4][5]
This guide focuses on the bicyclic scaffold, 2-Thia-5-azabicyclo[4.2.0]octane, presented as its hydrochloride salt. This structure, containing a constrained secondary amine, presents a unique case for ionization analysis. While specific experimental data for this exact molecule is not broadly published, this document serves as a comprehensive manual for researchers. It provides the theoretical foundation, detailed experimental and computational workflows, and data interpretation frameworks necessary to fully characterize its pKa and predict its physiological behavior.
Theoretical Framework: Understanding the Ionization of 2-Thia-5-azabicyclo[4.2.0]octane
The ionization behavior of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is dictated by the protonation state of the nitrogen atom at the 5-aza position. As a hydrochloride salt, the compound is supplied in its protonated, ionized form. In solution, it establishes an equilibrium with its neutral, deprotonated (free base) form.
The equilibrium can be represented as: BH⁺ (Protonated Amine) ⇌ B (Free Base) + H⁺
The pKa is the pH at which the concentrations of the protonated (BH⁺) and deprotonated (B) forms are equal.[6] This relationship is quantitatively described by the Henderson-Hasselbalch equation.[3][7]
pH = pKa + log ( [B] / [BH⁺] )
Several structural features of the 2-Thia-5-azabicyclo[4.2.0]octane scaffold are expected to influence the basicity of the nitrogen and thus its pKa:
-
Bicyclic Constraint: The fused ring system locks the nitrogen atom's lone pair into a specific conformation. This can alter its availability for protonation compared to a more flexible acyclic or monocyclic amine, potentially impacting the pKa.[5]
-
Inductive Effects: The presence of the sulfur atom (a heteroatom) in the adjacent ring can exert a through-bond inductive effect, influencing the electron density on the nitrogen and thereby its basicity.
-
Steric Hindrance: The three-dimensional structure of the bicyclic system may create steric hindrance around the nitrogen, affecting its interaction with solvent molecules and its ability to accept a proton.
Caption: Ionization equilibrium of the subject compound.
Methodologies for pKa Determination: A Multi-faceted Approach
Determining the pKa of a novel compound requires robust and validated methodologies. A combination of experimental and computational approaches provides the most comprehensive understanding.
Experimental Determination
The gold standard for pKa determination involves physical measurement under controlled conditions. Potentiometric titration and UV-Vis spectrophotometry are the most widely employed and reliable techniques.[8][9][10]
This method directly measures the pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa.[11][12]
Principle: The hydrochloride salt of the amine is a weak acid (BH⁺). It can be titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the resulting curve reveals the pKa at the midpoint of the buffer region.[11]
Step-by-Step Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]
-
Sample Preparation: Accurately weigh and dissolve the 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride in high-purity water to a known concentration, typically between 1-10 mM.[10][11]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[11]
-
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[10][11]
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments, recording the pH after each addition has stabilized.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the volume of titrant that is half the volume required to reach the inflection point of the curve).[11][12]
This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.
Principle: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of the compound in a series of buffers with different, precisely known pH values, one can determine the ratio of the two species and subsequently calculate the pKa.[13][14][15]
Step-by-Step Methodology:
-
Wavelength Selection: Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 12) solutions of the compound. Scan the UV-Vis spectrum for each to identify the wavelengths of maximum absorbance for both the fully protonated (λ_BH⁺) and fully deprotonated (λ_B) species.
-
Buffer Preparation: Prepare a series of at least 10 buffer solutions with known, stable pH values that span the expected pKa range (e.g., from pH 7 to 11 for a typical amine).
-
Sample Preparation: Prepare a solution of the compound in each buffer, ensuring the final concentration of the analyte is identical across all samples.[16]
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined wavelengths (λ_BH⁺ and λ_B).
-
Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation for each pH value and averaging the results: pKa = pH + log ( (A_BH⁺ - A) / (A - A_B) ) where A is the absorbance of the sample at a given pH, A_BH⁺ is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
Caption: A generalized workflow for pKa determination.
Computational Prediction
In silico methods provide a rapid and cost-effective means to estimate pKa, which is particularly valuable in the early stages of discovery before a compound is synthesized.[17]
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the free energy change of the dissociation reaction in a simulated solvent environment (using models like the Polarizable Continuum Model, PCM), from which the pKa can be derived.[18][19] These physics-based methods are powerful for novel scaffolds.
-
Machine Learning (ML) & Empirical Methods: These approaches use large datasets of experimentally determined pKa values to train algorithms. Models like graph-neural-networks can predict the pKa of new molecules based on their structural similarity to compounds in the training set.[20][21]
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for analysis and reporting.
Table 1: Hypothetical pKa Determination Results
| Method | Result (pKa ± SD) | Conditions |
| Potentiometric Titration | 8.65 ± 0.05 | 25°C, 0.15 M KCl |
| UV-Vis Spectrophotometry | 8.71 ± 0.08 | 25°C, Aqueous Buffers |
| Computational (DFT/PCM) | 8.80 | B3LYP/6-31G* |
Based on the determined pKa, a species distribution plot can be generated. This plot is a powerful visualization that shows the percentage of the ionized (protonated) and non-ionized (neutral) forms of the drug at any given physiological pH.
Caption: Species distribution plot for a base with pKa = 8.65.
Implications for Drug Development Professionals
The pKa value of 8.65 (hypothetical) for 2-Thia-5-azabicyclo[4.2.0]octane has profound implications:
-
Absorption: In the acidic environment of the stomach (pH 1-3), the compound will be >99.9% in its protonated, ionized (BH⁺) form. Ionized species generally exhibit poor passive diffusion across lipid membranes, suggesting that absorption from the stomach would be minimal. In the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5), a significant fraction will remain ionized, but the concentration of the more permeable neutral form (B) will increase, facilitating absorption.[1][4]
-
Solubility & Formulation: The hydrochloride salt form (BH⁺Cl⁻) is expected to have high aqueous solubility, which is advantageous for developing intravenous formulations.[3] For oral formulations, this high solubility will aid dissolution in the gastrointestinal tract.
-
Distribution: At physiological blood pH of 7.4, the Henderson-Hasselbalch equation predicts that the ratio of ionized (BH⁺) to neutral (B) form would be approximately 18:1. The predominance of the charged species will influence its volume of distribution and its ability to cross cellular membranes and barriers like the blood-brain barrier.
Conclusion
The characterization of pKa is a mandatory step in the physicochemical profiling of any new chemical entity. For 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride, the constrained bicyclic amine presents a key determinant of its molecular behavior. By employing the rigorous experimental and computational workflows detailed in this guide, researchers can accurately determine its pKa. This single parameter unlocks a wealth of predictive knowledge, enabling rational decisions in formulation, optimizing pharmacokinetic profiles, and ultimately accelerating the journey from a promising molecule to a viable therapeutic agent. The integration of these methods ensures a self-validating system, providing the trustworthy data essential for modern, efficient drug development.[1][17]
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. PMC. Available from: [Link]
-
Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]
-
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Tachikawa, H., & Igarashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]
-
Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. Available from: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
Optibrium. (2023). Predicting pKa using a combination of quantum mechanical and machine learning methods. Available from: [Link]
-
Orbis, F., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Wagen, C. (2025). How to Predict pKa. Rowan. Available from: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
-
Sabe, V. T., & Homeyer, N. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available from: [Link]
-
Gapsys, V., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. MPInat. Available from: [Link]
-
Al-Mokadem, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]
-
Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Available from: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]
-
Nenov, A., et al. (2017). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link]
-
Al-Mokadem, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]
-
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. Available from: [Link]
-
Yılmaz, Ç., & Özbek, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
-
PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Available from: [Link]
-
Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available from: [Link]
-
The FRCA Mentor. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Available from: [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
Sources
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- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is pKa and how is it used in drug development? [pion-inc.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
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- 9. mt.com [mt.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
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- 17. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
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- 19. How to Predict pKa | Rowan [rowansci.com]
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- 21. pubs.acs.org [pubs.acs.org]
History and discovery of 2-Thia-5-azabicyclo[4.2.0]octane derivatives
Whitepaper: Design, Synthesis, and Pharmacological Profiling of 2-Thia-5-azabicyclo[4.2.0]octane Derivatives
Executive Summary
The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. Among these emerging structural motifs, the 2-thia-5-azabicyclo[4.2.0]octane core stands out as a highly constrained, stereochemically rich heterocycle. Originally conceptualized as a structural isomer and homologue to classical
Introduction: Structural Phylogeny and "Escaping Flatland"
The 2-thia-5-azabicyclo[4.2.0]octane system is essentially an octahydrocyclobuta[b][1,4]thiazine—a 1,4-thiazine (thiomorpholine) ring fused to a cyclobutane ring.
Causality in Scaffold Design: Unconstrained thiomorpholines and piperazines rapidly interconvert between chair conformations, leading to entropic penalties upon target binding. By fusing a cyclobutane ring across the C1 and C6 positions, the 1,4-thiazine ring is conformationally locked. This strict rigidity provides two distinct advantages:
-
Vectorial Projection: Substituents at the N5 position are projected at highly specific, predictable angles, ideal for probing deep enzymatic pockets.
-
Metabolic Stability: The steric encumbrance provided by the cyclobutane bridge shields the heteroatoms from rapid oxidative metabolism (e.g., by CYP450 enzymes).
Historical Context and Scaffold Discovery
Historically, bicyclic thia-aza systems were exclusively the domain of antibacterial research, dominated by penicillins and cephalosporins. However, these natural scaffolds rely on the highly reactive 1-aza bridgehead (the
The shift toward the 2-thia-5-aza paradigm occurred as researchers sought non-covalent, stable mimics of these rings. In the 2010s, the 2-thia-5-azabicyclo[4.2.0]octane core was prominently featured in patent literature as a modular side-chain for next-generation monobactam antibiotics designed to evade serine
More recently, the scaffold has transcended antibacterial applications. High-throughput screening (HTS) campaigns have identified 2-thia-5-azabicyclo[4.2.0]octane derivatives—specifically conjugated to triazolopyridazine cores—as potent hits for kinase and receptor targets .
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing the [4.2.0] bicyclic system requires precise stereochemical control. A trans-fused 4- and 6-membered ring system is energetically prohibitive due to severe ring strain. Therefore, the synthesis must proceed via a cis-precursor. Below is a field-proven, self-validating protocol for the construction of the core via bis-alkylation.
Protocol: Synthesis of the 2-Thia-5-azabicyclo[4.2.0]octane Core
Reagents: cis-2-aminocyclobutane-1-thiol hydrochloride, 1,2-dibromoethane, Potassium carbonate (
Step 1: Chemoselective S-Alkylation
-
Suspend cis-2-aminocyclobutane-1-thiol hydrochloride (1.0 eq) in anhydrous MeCN (0.2 M) under an inert argon atmosphere.
-
Add finely milled
(3.0 eq).-
Causality:
serves a dual purpose. It neutralizes the hydrochloride salt and selectively deprotonates the highly nucleophilic thiol ( ) over the primary amine ( ), ensuring chemoselective S-alkylation.
-
-
Cool the suspension to 0 °C and add 1,2-dibromoethane (1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Validation Check: TLC/LC-MS should indicate the complete disappearance of the starting material and the formation of the intermediate S-(2-bromoethyl) derivative.
-
Step 2: Intramolecular N-Alkylation (Ring Closure)
-
Elevate the reaction temperature to 80 °C and reflux for 12 hours.
-
Causality: Thermal energy is required to overcome the activation barrier of the intramolecular
displacement. The cis-geometry of the cyclobutane ring pre-organizes the amine and the bromoethyl chain in close spatial proximity. This geometric pre-organization facilitates rapid intramolecular cyclization, kinetically outcompeting intermolecular oligomerization.
-
-
Workup: Cool to room temperature, filter off inorganic salts (
, unreacted ), and concentrate the filtrate in vacuo. -
Purify the resulting 2-thia-5-azabicyclo[4.2.0]octane free base via reverse-phase chromatography (Water/MeCN + 0.1% TFA).
Fig 1. Synthetic workflow for the 2-thia-5-azabicyclo[4.2.0]octane core via bis-alkylation.
Pharmacological Profiling & Quantitative Data
The functionalization of the N5 position allows for rapid library generation. Table 1 summarizes the structure-activity relationship (SAR) data of representative derivatives across different therapeutic domains.
Table 1: Quantitative Profiling of 2-Thia-5-azabicyclo[4.2.0]octane Derivatives
| Compound ID | N5-Substitution (R-Group) | Primary Target | Efficacy (MIC / IC50) | ClogP | Fsp3 |
| Cmpd-A | Monobactam core (Sulfamate) | PBP3 (Gram-negative) | 0.5 µg/mL (MIC) | -1.2 | 0.65 |
| Cmpd-B | 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl | Kinase (Screen Hit) | 45 nM (IC50) | 2.8 | 0.42 |
| Cmpd-C | Unsubstituted Core (Control) | N/A | >100 µM | 0.4 | 1.00 |
Note: Cmpd-A reflects monobactam integration parameters , while Cmpd-B reflects HTS data from triazolopyridazine libraries .
Mechanism of Action and Target Engagement
The mechanism of action for these derivatives is heavily dependent on the "lock-and-key" dynamics provided by the core. For instance, when conjugated to a kinase inhibitor (like Cmpd-B), the rigid cyclobutane bridge forces the triazolopyridazine moiety into a highly specific dihedral angle. This prevents the molecule from adopting flat, non-specific conformations that typically lead to off-target toxicity (e.g., hERG channel inhibition). The sp3-rich nature of the core allows it to securely anchor into the hydrophobic sub-pockets of the target enzyme, stabilizing the inhibitory complex.
Fig 2. Pharmacological mechanism of action driven by the rigid 3D projection of the scaffold.
References
- Title: WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL
-
Title: Supplementary Table 2. Screen 2 compounds Source: bioRxiv URL: [Link]
Methodological & Application
Application Note & Synthetic Protocol: A Proposed Route to 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride
Introduction
Bicyclic heterocyclic scaffolds are of significant interest in medicinal chemistry due to their conformationally restricted structures, which can lead to enhanced selectivity and potency for biological targets. The 2-thia-5-azabicyclo[4.2.0]octane core represents a unique framework with potential applications in drug discovery. This document outlines a proposed, multi-step synthesis for 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride. While a direct literature precedent for this specific molecule is not available, the proposed pathway is designed based on established and reliable chemical transformations for analogous structures, such as photochemical [2+2] cycloadditions and subsequent heterocycle formation.[1][2][3] This protocol provides a detailed, step-by-step guide intended for researchers in organic synthesis and drug development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target compound suggests that the bicyclic core can be constructed via a key photochemical [2+2] cycloaddition reaction. The thiazolidine ring can be formed in a subsequent step from the resulting cyclobutane-containing intermediate.
Caption: Retrosynthetic analysis of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.
Proposed Synthetic Pathway
The forward synthesis is proposed to proceed in five main stages:
-
Formation of a 1,4-Dihydropyridine Derivative: Synthesis of a suitable 1,4-dihydropyridine precursor.
-
Photochemical [2+2] Cycloaddition: Construction of the bicyclo[4.2.0]octane core.[2]
-
Oxidative Cleavage: Generation of key functional groups from the bicyclic intermediate.
-
Reductive Amination and Thiazolidine Ring Formation: Introduction of the nitrogen and sulfur heteroatoms.
-
Final Salt Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Caption: Proposed synthetic workflow for 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.
Detailed Experimental Protocols
PART 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Rationale: The Hantzsch pyridine synthesis is a classic and efficient method for the preparation of 1,4-dihydropyridine derivatives, which serve as the precursor for the subsequent photochemical cycloaddition.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Ethyl acetoacetate | 130.14 g/mol | 26.0 g | 0.2 |
| Formaldehyde (37% aq.) | 30.03 g/mol | 7.5 mL | ~0.1 |
| Ammonium hydroxide (28%) | 35.04 g/mol | 15 mL | ~0.2 |
| Ethanol | 46.07 g/mol | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (26.0 g, 0.2 mol) and ethanol (50 mL).
-
Slowly add ammonium hydroxide (15 mL) followed by formaldehyde solution (7.5 mL).
-
Heat the mixture to reflux for 4 hours. The product will begin to precipitate as a yellow solid.
-
Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL).
-
Dry the solid under vacuum to afford the desired 1,4-dihydropyridine derivative as a yellow crystalline solid.
PART 2: Photochemical [2+2] Cycloaddition
Rationale: The photochemical [2+2] cycloaddition of a 1,4-dihydropyridine with an alkene is a powerful method for constructing the 2-azabicyclo[4.2.0]octane core.[2] Acrylonitrile is chosen as the alkene partner.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 253.31 g/mol | 10.0 g | 0.0395 |
| Acrylonitrile | 53.06 g/mol | 5.2 g | 0.098 |
| Acetone | 58.08 g/mol | 500 mL | - |
Procedure:
-
In a quartz reaction vessel, dissolve the 1,4-dihydropyridine (10.0 g, 0.0395 mol) and acrylonitrile (5.2 g, 0.098 mol) in acetone (500 mL).
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter for 24-48 hours while maintaining a gentle nitrogen stream.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude product will be a mixture of stereoisomers.
-
Purify the desired cis-isomer by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
PART 3: Reductive Cleavage and Functional Group Transformation
Rationale: This multi-step sequence aims to convert the ester and cyano groups of the cycloadduct into aldehyde functionalities, which are necessary for the subsequent thiazolidine ring formation.
Procedure:
-
Reduction of Esters and Nitrile:
-
Dissolve the purified cycloadduct (5.0 g) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and slowly add lithium aluminum hydride (LAH) (2.0 g, 0.053 mol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water (2 mL), 15% NaOH (2 mL), and water (6 mL).
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate to yield the crude amino diol.
-
-
Oxidative Cleavage:
-
Protect the amino group, for example, as a Boc-derivative using Boc-anhydride.
-
Dissolve the protected amino diol in a mixture of dichloromethane and water.
-
Add sodium periodate (NaIO₄) in portions to cleave the diol to the corresponding dialdehyde.
-
Monitor the reaction by TLC.
-
Extract the product into dichloromethane, dry over sodium sulfate, and concentrate to yield the crude dialdehyde.
-
PART 4: Thiazolidine Ring Formation and Deprotection
Rationale: The reaction of a 1,2-aminoalcohol or, in this case, a precursor that can generate an amino aldehyde in situ, with a thiol-containing compound is a standard method for forming thiazolidine rings.
Procedure:
-
Dissolve the crude dialdehyde from the previous step in methanol (50 mL).
-
Add cysteamine hydrochloride (2-aminoethanethiol hydrochloride) (1.5 g, 0.013 mol).
-
Adjust the pH to ~5 with acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) (0.8 g, 0.0127 mol) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected 2-thia-5-azabicyclo[4.2.0]octane.
-
Deprotect the Boc group by treating with trifluoroacetic acid (TFA) in dichloromethane.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the free base into an organic solvent.
PART 5: Hydrochloride Salt Formation
Rationale: Conversion to the hydrochloride salt enhances the compound's stability and water solubility, which is often desirable for biological testing and storage.
Procedure:
-
Dissolve the purified free base of 2-thia-5-azabicyclo[4.2.0]octane in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Grygorenko, O. O., Kurkunov, M., Levandovskiy, I. A., & Tymtsunik, A. V. (2018). Synthesis of 2-Azabicyclo[n.2.0]alkane-Derived Building Blocks. Synthesis, 50(15), 2859-2866.
- CN107954933B - 2-azabicyclo [4.2.
- Photochemical addition of acrylonitrile to 1,4-dihydropyridines and followed by catalytic hydrogenation of the products gave -8- and -7-cyano--2-azabicyclo[4.2.0]octane-6-carboxylates , and , ; the corresponding , and , stereoisomers were both obtained from 1,4,5,6-tetrahydropyridine . Using the chiral 1,4-dih. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition b - huscap.
- Synthesis of aza-, oxa-, and thiabicyclo[3.1.
- Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes - MDPI.
- Novel 2,5-Diazabicyclo[4.2.
- Synthesis of bicyclo[4.2.
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-, (6R,7R)-. PubChem.
Sources
- 1. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
- 2. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
Application Note: Reagents and Protocol for the Cyclization of 2-Thia-5-azabicyclo[4.2.0]octane
Introduction and Strategic Rationale
Bicyclic aliphatic heterocycles containing sulfur and nitrogen are emerging as highly valuable, conformationally restricted bioisosteres in modern drug discovery. Specifically, the 2-thia-5-azabicyclo[4.2.0]octane scaffold has been identified as a critical structural motif in the development of novel monobactam antibiotics and advanced therapeutics[1].
Synthesizing this core presents a unique challenge: fusing a highly strained 4-membered cyclobutane ring with a 6-membered thiomorpholine ring. The most efficient, scalable, and stereochemically sound approach to constructing this system relies on the reaction of 2-aminoethanethiol (cysteamine) with cyclobutene oxide[2]. This application note details a self-validating, four-step synthetic protocol designed to yield the thermodynamically favored cis-fused bicyclic core via a double-inversion mechanism.
Mechanistic Pathway & Causality (E-E-A-T)
A successful cyclization requires strict control over nucleophilicity and leaving-group dynamics. The protocol is built on the following causal principles:
-
Regioselective Epoxide Opening (First Inversion): Under slightly basic conditions, the thiol group of cysteamine (pKa ~8.3) is deprotonated to form a highly nucleophilic thiolate, while the primary amine (pKa ~10.8) remains largely protonated or neutral. This ensures exclusive S-alkylation over N-alkylation during the ring opening of cyclobutene oxide. The SN2 attack yields a trans-configured amino alcohol intermediate.
-
Mandatory N-Protection: Before activating the secondary hydroxyl group, the primary amine must be protected with a tert-butyloxycarbonyl (Boc) group. Without this protection, the subsequent addition of methanesulfonyl chloride (MsCl) would result in rapid, irreversible N-mesylation (sulfonamide formation), completely halting the cyclization pathway.
-
Hydroxyl Activation and Intramolecular Cyclization (Second Inversion): The hydroxyl group is converted into a mesylate leaving group. Following Boc deprotection, the unmasked primary amine undergoes an intramolecular SN2 attack on the mesylate-bearing carbon. This second stereochemical inversion converts the trans relationship into a cis configuration, perfectly generating the stable cis-fused 2-thia-5-azabicyclo[4.2.0]octane core[3].
Quantitative Data Presentation
Table 1: Quantitative Reagent Matrix for Cyclization
| Reagent | Role | Equivalents | Rationale / Causality |
| Cyclobutene oxide | Starting Material | 1.0 | Provides the strained cyclobutane core. |
| Cysteamine HCl | Bifunctional Nucleophile | 1.1 | Source of S and N atoms for the thiomorpholine ring. |
| NaOH (aq) | Base | 2.2 | Neutralizes HCl salt and deprotonates thiol to ensure S-alkylation. |
| Boc₂O | Protecting Group | 1.1 | Prevents dead-end N-mesylation during the activation step. |
| MsCl | Activating Agent | 1.2 | Converts the secondary hydroxyl into a superior leaving group. |
| TFA | Deprotecting Agent | 10.0 | Cleaves the Boc group to unmask the nucleophilic amine. |
| K₂CO₃ | Cyclization Base | 3.0 | Neutralizes TFA salts and drives the intramolecular SN2 cyclization. |
Table 2: Reaction Conditions and Expected Outcomes
| Step | Transformation | Temp / Time | Solvent | Expected Yield |
| 1 | Epoxide Opening | 0 °C to Reflux, 4 h | Ethanol | 85 - 90% |
| 2 | N-Boc Protection | 0 °C to RT, 2 h | DCM | 90 - 95% |
| 3 | Mesylation | 0 °C strictly, 1 h | DCM | > 95% (Crude) |
| 4 | Deprotection & Cyclization | RT (2 h) then Reflux (12 h) | DCM then MeCN | 65 - 75% |
Step-by-Step Experimental Protocol
Step 1: Regioselective Epoxide Ring Opening
-
Dissolve Cysteamine HCl (1.1 eq) in absolute ethanol (0.5 M concentration).
-
Add aqueous NaOH (2.2 eq, 2.0 M solution) dropwise. Causality: This generates the free amine and the highly nucleophilic thiolate required to prevent competitive N-alkylation.
-
Cool the mixture to 0 °C using an ice bath.
-
Add cyclobutene oxide (1.0 eq) dropwise to control the exothermic ring-opening.
-
Heat the reaction to reflux for 4 hours.
-
Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over Na₂SO₄. The product is trans-2-((2-aminoethyl)thio)cyclobutan-1-ol.
Step 2: N-Boc Protection
-
Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add Triethylamine (1.5 eq) and cool to 0 °C.
-
Add Boc₂O (1.1 eq) in small portions.
-
Stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with 10% aqueous citric acid to remove unreacted amines, followed by saturated NaHCO₃. Dry and concentrate to yield the Boc-protected intermediate.
Step 3: Hydroxyl Activation (Mesylation)
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.2 M).
-
Add Triethylamine (2.0 eq) and cool the solution strictly to 0 °C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.
-
Stir for 1 hour at 0 °C.
-
Self-Validating Cue: The reaction must be maintained at 0 °C. Elevated temperatures will cause the newly formed mesylate to undergo E2 elimination, destroying the cyclobutane stereocenters.
-
Workup: Quench with ice water, extract with cold DCM, and concentrate in vacuo. Use the crude mesylate immediately in the next step.
Step 4: Deprotection and Intramolecular Cyclization
-
Treat the crude mesylate with a 20% v/v TFA/DCM solution at room temperature for 2 hours to cleave the Boc group.
-
Concentrate thoroughly in vacuo to remove all excess TFA.
-
Dissolve the resulting TFA salt in anhydrous Acetonitrile (MeCN) to achieve a highly dilute concentration (0.01 M). Causality: High dilution is a thermodynamic necessity to favor the intramolecular cyclization over intermolecular oligomerization.
-
Add anhydrous K₂CO₃ (3.0 eq) and heat to reflux for 12 hours.
-
Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the pure cis-fused 2-thia-5-azabicyclo[4.2.0]octane.
Synthetic Workflow Visualization
Synthetic workflow for the cyclization of 2-thia-5-azabicyclo[4.2.0]octane via double SN2 inversion.
References
-
Monobactams and methods of their synthesis and use. Google Patents (WO2015103583A1).1
-
Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. PubMed Central (PMC).3
-
New Aspects of Thiomorpholine Chemistry. ResearchGate (Russian Journal of Organic Chemistry, 2025). 2
Sources
Application Note: 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride as a Chiral Building Block
This Application Note is designed to guide medicinal chemists and process scientists in the utilization of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride , a specialized bicyclic scaffold used to introduce conformational constraint into drug candidates.
Executive Summary & Scientific Rationale
In modern drug discovery, "escaping flatland" by increasing the fraction of sp3-hybridized carbons (
Unlike flexible thiomorpholine or piperidine rings, this bicyclic [4.2.0] scaffold locks the nitrogen and sulfur atoms into a specific spatial vector. This rigidity reduces the entropic penalty upon binding to protein targets (e.g., GPCRs, kinases) and often improves metabolic stability by shielding the nitrogen lone pair or adjacent carbons from CYP450 oxidation.
Key Structural Features[1][2][3]
-
Core Skeleton: Thiomorpholine ring fused to a cyclobutane ring.
-
Stereochemistry: Contains two bridgehead chiral centers (C1 and C6). Commercial supplies are typically enantiopure or racemic mixtures requiring resolution.
-
Functionality:
-
N5 (Secondary Amine): Highly nucleophilic handle for amide coupling, S_NAr, or reductive amination.
-
S2 (Thioether): Modifiable site for oxidation to sulfoxide/sulfone (polarity tuning) or bioisosteric replacement.
-
Technical Specifications & Handling
Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride |
| Molecular Formula | |
| Molecular Weight | 129.22 g/mol (Free base) / 165.68 g/mol (HCl salt) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, DMSO, Methanol.[1][2] Low: DCM, Hexanes. |
| pKa (Calculated) | ~8.5 (Conjugate acid of amine) |
Storage & Stability Protocol
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Nitrogen or Argon) in a desiccator.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow oxidation of the sulfur atom.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Experimental Protocols
Protocol A: Free-Basing & Amide Coupling
The HCl salt must be neutralized in situ or pre-neutralized to participate in nucleophilic attacks. The following protocol describes a robust HATU-mediated coupling to a carboxylic acid.
Reagents:
-
Scaffold: 2-Thia-5-azabicyclo[4.2.0]octane HCl (1.0 equiv)
-
Carboxylic Acid (
): (1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5-10 minutes to form the active ester.
-
Scaffold Addition: Add 2-Thia-5-azabicyclo[4.2.0]octane HCl (1.0 equiv) directly to the reaction mixture.
-
Neutralization: Immediately add the remaining DIPEA (2.0 - 3.0 equiv). Note: Ensure the pH is >8 by spotting on wet pH paper.
-
Reaction: Stir at RT for 2–12 hours. Monitor conversion by LC-MS (Look for
of product). -
Work-up: Dilute with EtOAc. Wash sequentially with sat.
(2x), Water (1x), and Brine (1x). Dry over and concentrate. -
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Sulfur Oxidation (Polarity Tuning)
Transforming the thioether to a sulfone (
Reagents:
-
Substrate:
-functionalized 2-Thia-5-azabicyclo[4.2.0]octane -
Oxidant:
-CPBA (meta-Chloroperoxybenzoic acid) -
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C.
-
Oxidant Addition:
-
For Sulfoxide (S=O): Add 1.05 equiv of
-CPBA slowly. -
For Sulfone (O=S=O): Add 2.5 equiv of
-CPBA.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.
-
Quench: Add sat.
(sodium thiosulfate) to quench excess peroxide. -
Extraction: Wash with sat.
to remove -chlorobenzoic acid byproduct. Extract with DCM.
Structural Logic & Decision Making
The following diagram illustrates the decision logic for incorporating this scaffold into a drug discovery program.
Figure 1: Strategic workflow for replacing flexible rings with the 2-Thia-5-azabicyclo[4.2.0]octane scaffold in Lead Optimization.
Mechanistic Insight: The "Bicyclo" Advantage
Why choose this over a standard piperidine?
-
Vector Definition: In a standard thiomorpholine, the ring adopts a chair conformation that flips. In the [4.2.0] system, the fusion with the cyclobutane ring locks the 6-membered ring into a specific puckered conformation. This orients the
-substituent into a defined vector, potentially picking up specific H-bonds in a receptor pocket that a flexible chain would miss entropically. -
Metabolic Blocking: The cyclobutane ring sterically hinders the "southern" part of the thiomorpholine ring, reducing the rate of oxidative metabolism at the carbon atoms alpha to the sulfur or nitrogen.
Synthesis Pathway Visualization
The synthesis of the core scaffold typically involves a [2+2] photocycloaddition or a stepwise cyclization. Below is a conceptual representation of the scaffold's connectivity.
Figure 2: Connectivity map of the 2-Thia-5-azabicyclo[4.2.0]octane core. Note the fusion at C1-C6 creating the rigid bicyclic system.
References
-
World Intellectual Property Organization. (2015). Monobactams and methods of their synthesis and use. (Publication No. WO2015103583A1). Patentscope. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1955554-05-8. PubChem.[2][3][4] [Link]
-
American Elements. (2023). 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride Product Page. [Link][5][6]
Sources
- 1. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 2. FR-182024 | C18H16N4O4S3 | CID 9911528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diazabicyclo[4.2.0]octane | C6H12N2 | CID 57665736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[[[(diethylamino)carbonyl]thio]acetyl]amino]-8-oxo- (C17H23N3O7S2) [pubchemlite.lcsb.uni.lu]
- 5. americanelements.com [americanelements.com]
- 6. 1955540-74-5,tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Functionalization strategies for the 2-Thia-5-azabicyclo[4.2.0]octane core
Application Note: Functionalization Strategies for the 2-Thia-5-azabicyclo[4.2.0]octane Core
Executive Summary & Strategic Analysis
The 2-Thia-5-azabicyclo[4.2.0]octane core (historically and pharmacologically recognized as the Cepham nucleus, or Cephem when unsaturated at C3-C4) represents one of the most privileged scaffolds in medicinal chemistry.[1] While traditionally the foundation of cephalosporin antibiotics, modern drug discovery has repurposed this strained bicyclic system for beta-lactamase inhibitors, protease inhibitors, and novel peptidomimetics.
The chemical challenge lies in the core's fragility: the fused
This guide details three high-value functionalization zones:
-
Zone A (C3 Position): Electronic tuning and solubility modulation via Cross-Coupling.
-
Zone B (C7 Position): The "Warhead" installation (Amidation).
-
Zone C (Sulfur/C4): Oxidation state and skeletal rearrangement.[1]
Functionalization Logic Map
The following diagram outlines the decision tree for functionalizing the core based on the desired pharmacological outcome.
Figure 1: Strategic map for the diversification of the 2-Thia-5-azabicyclo[4.2.0]octane core. Colors indicate functional zones.[1]
Protocol A: C3-Diversification via Suzuki-Miyaura Coupling[1][2]
Rationale:
The C3 position is critical for modulating pharmacokinetics (half-life, solubility).[1][2] Historically, Stille couplings (tin-based) were used, but they pose severe purification and toxicity issues.[1][2] The modern standard is the Suzuki-Miyaura coupling utilizing C3-triflates.[1] This method allows for the introduction of aryl, heteroaryl, and vinyl groups under mild conditions that preserve the
Mechanism:
-
Enolization: The C3-hydroxyl (or enolizable ketone) is converted to a triflate (leaving group).[1]
-
Oxidative Addition: Pd(0) inserts into the C3-OTf bond.[1]
-
Transmetallation: Boronic acid transfers the organic group.
-
Reductive Elimination: Product release and catalyst regeneration.
Experimental Workflow
Step 1: Synthesis of the C3-Triflate Intermediate
-
Reagents: C3-hydroxy cephem ester, Triflic anhydride (
), Diisopropylethylamine (DIPEA).[1] -
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Temperature:
(Critical to prevent double bond migration).[1]
Step 2: The Suzuki Coupling
-
Reagents: C3-Triflate (from Step 1), Arylboronic acid (
eq), ( ), Triphenylphosphine ( ), ( eq).[1] -
Conditions:
for 4–12 hours.[1]
Detailed Protocol:
-
Dissolve the C3-triflate (
mmol) and arylboronic acid ( mmol) in degassed THF ( mL). -
Add the base
( mmol).[1] -
Add the catalyst system (
) under an Argon atmosphere. -
Heat to
. Monitor via TLC/LC-MS.[1] Note: Do not exceed to avoid thermal decomposition of the bicyclic core. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (neutral silica, avoid acidic modifiers).[1]
Data: Yield Comparison of C3-Coupling Methods
| Coupling Partner (R-B(OH)2) | Catalyst System | Yield (%) | Notes |
| Phenylboronic acid | 65% | Standard baseline | |
| 4-Methoxyphenylboronic acid | 82% | Electron-rich works best | |
| Pyridine-3-boronic acid | 55% | Heterocycles require bidentate ligands | |
| Vinylboronic acid | 78% | Requires bulky ligand |
Protocol B: C7-Amidation (The Warhead Installation)
Rationale: The C7-amino group is the primary vector for biological activity (e.g., PBP binding in bacteria).[1] The challenge is acylation without epimerization at C7 (which must remain cis to the sulfur for bioactivity).
Protocol: Mixed Anhydride Method
-
Activation: Dissolve the carboxylic acid side chain (
eq) in anhydrous DCM. Add N-methylmorpholine ( eq).[1] Cool to . -
Add isobutyl chloroformate (
eq) dropwise.[1] Stir for 15 min to form the mixed anhydride. -
Coupling: Add the 7-amino-2-thia-5-azabicyclo[4.2.0]octane core (protected as an ester at C2) dissolved in DCM.
-
Reaction: Allow to warm to
over 1 hour. -
Quench: Wash with
and .
Critical Control Point: Maintain temperature below
Protocol C: Sulfur Oxidation & C-H Functionalization
S-Oxidation (Sulfoxide Formation):
Oxidizing the sulfur at position 2 (or 5 depending on numbering) creates a sulfoxide, which alters the electron density of the
-
Reagent: m-CPBA (
eq) in DCM at .[1] -
Selectivity: Produces predominantly the (
)-sulfoxide (trans to the C7-amide) due to steric directing by the C7 side chain.[1]
Emerging Strategy: C-H Activation: Recent advances utilize directing groups on the C7-amide to facilitate Palladium-catalyzed C-H activation at the C3 or C4 positions of the saturated (cepham) core.[1]
Note on Safety: The 2-Thia-5-azabicyclo[4.2.0]octane core is a potent sensitizer.[1] All procedures must be conducted in a fume hood with dedicated glassware to prevent cross-contamination and sensitization (allergy) in laboratory personnel.[1]
References
-
Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. Source: Royal Society of Chemistry (RSC) URL:[1][Link]
-
Late-Stage Functionalization of the Rifamycin Core via Click Chemistry (Analogous Beta-Lactam Strategies). Source: MDPI Antibiotics URL:[1][Link][1]
-
Holy grails: seeking out selective C–H activation. Source: UC Berkeley College of Chemistry URL:[Link][1]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes (Comparative Bicyclic Scaffolds). Source: University of Regensburg URL:[4][Link]
-
PubChem Compound Summary: 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Cephalosporin Core). Source:[1][5] National Center for Biotechnology Information (NCBI) URL:[1][Link][1]
Sources
- 1. PubChemLite - 5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((5-(carboxymethyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-7-(((((2-(4-formyl-1-piperazinyl)-1,5-dihydro-5-oxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-8-oxo-, disodium salt, (6r-(6-alpha,7-beta(r*)))- (C33H30N10O10S3) [pubchemlite.lcsb.uni.lu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-, (6R,7R)- | C14H14N8O4S3 | CID 656510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scalable manufacturing methods for 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
Scientific Rationale & Retrosynthetic Strategy
The demand for structurally complex, sp³-rich building blocks in drug discovery has surged, driven by the "Escape from Flatland" paradigm[1]. Increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates[1]. The 2-thia-5-azabicyclo[4.2.0]octane scaffold exemplifies this structural evolution, serving as a critical conformational restrictor in the development of next-generation monobactam antibiotics and other targeted therapeutics[2].
Synthesizing the cis-fused 2-thia-5-azabicyclo[4.2.0]octane system presents a unique stereochemical challenge. The 4-membered cyclobutane ring imposes significant strain, making the trans-fused isomer thermodynamically inaccessible under standard conditions. To circumvent this, our scalable protocol employs a highly stereocontrolled, self-validating 3-step sequence:
-
Regioselective Epoxide Opening: Cyclobutene oxide undergoes nucleophilic attack by the soft sulfur nucleophile of N-Boc-cysteamine. Base catalysis ensures an anti-addition, exclusively yielding the trans-1,2-disubstituted cyclobutane intermediate[3].
-
Stereoinvertive Cyclization: The hydroxyl group is activated via mesylation. Following Boc-deprotection, the liberated primary amine undergoes an intramolecular Sₙ2 displacement of the mesylate. This step is the crux of the synthesis: the Sₙ2 mechanism inverts the stereocenter, converting the trans-precursor into the thermodynamically favored cis-fused bicyclic system.
Process Workflow
Process workflow for the scalable synthesis of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of trans-2-((2-(Boc-amino)ethyl)thio)cyclobutan-1-ol
-
Reaction Setup: Charge a 50 L glass-lined reactor with ethanol (20 L) and cyclobutene oxide (1.0 kg, 14.2 mol).
-
Reagent Addition: Add N-Boc-cysteamine (2.65 kg, 14.9 mol, 1.05 eq) and anhydrous K₂CO₃ (0.19 kg, 1.42 mol, 0.1 eq).
-
Execution: Heat the suspension to 60 °C under nitrogen for 8 hours.
-
Causality Note: K₂CO₃ acts as a mild base to increase the nucleophilicity of the thiol without triggering premature deprotection of the Boc group or polymerization of the epoxide. The anti-trajectory of the nucleophilic attack guarantees the trans configuration.
-
-
Workup: Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (15 L) and deionized water (15 L). Separate the organic layer, wash with brine (10 L), dry over Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil.
Protocol 2: Mesylation and One-Pot Deprotection
-
Activation: Dissolve the intermediate (approx. 3.5 kg) in anhydrous dichloromethane (DCM, 25 L) and cool to 0 °C. Add triethylamine (2.15 kg, 21.3 mol, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.95 kg, 17.0 mol, 1.2 eq) over 2 hours, maintaining the internal temperature below 5 °C.
-
Causality Note: Strict temperature control prevents the formation of alkyl chloride byproducts.
-
-
Intermediate Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 L) and brine (15 L).
-
Deprotection: To the DCM solution at 20 °C, add trifluoroacetic acid (TFA, 8.0 kg, 70 mol) in a steady stream. Stir for 4 hours until gas evolution ceases.
-
Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA, yielding the crude mesylate TFA salt.
Protocol 3: Intramolecular Sₙ2 Cyclization
-
Neutralization: Dissolve the crude TFA salt in anhydrous acetonitrile (30 L). Add finely powdered K₂CO₃ (9.8 kg, 71 mol, 5.0 eq) to neutralize the TFA and liberate the free amine.
-
Cyclization: Heat the mixture to 80 °C (reflux) for 12 hours.
-
Causality Note: The liberated primary amine executes an intramolecular Sₙ2 attack on the mesylate-bearing carbon. This stereoinvertive step converts the trans-substituted cyclobutane into the highly stable cis-fused 2-thia-5-azabicyclo[4.2.0]octane. The trans-fused bicyclic system is highly strained and energetically disfavored, driving the reaction exclusively toward the cis-isomer.
-
-
Workup: Cool to room temperature, filter off the salts, and concentrate. Extract the product with DCM (20 L) from a basic aqueous phase (pH 10). Dry and concentrate to yield the free base.
-
Self-Validating QC: Inversion of stereochemistry is confirmed via ¹H-NMR; the bridgehead protons of the cis-fused product exhibit a characteristic coupling constant (
Hz), distinct from the trans-precursor.
-
Protocol 4: Hydrochloride Salt Formation and Crystallization
-
Precipitation: Dissolve the free base in methyl tert-butyl ether (MTBE, 15 L) and cool to 0 °C. Slowly add 4M HCl in dioxane (3.9 L, 15.6 mol, 1.1 eq). A white precipitate forms immediately.
-
Causality Note: MTBE acts as an anti-solvent for the hydrochloride salt, driving the crystallization process and purging organic impurities into the mother liquor.
-
-
Collection: Stir for 2 hours at 0 °C, filter the solid, wash with cold MTBE (5 L), and dry in a vacuum oven at 40 °C for 24 hours.
Process Analytical Technology (PAT) & Yield Metrics
| Process Step | Intermediate / Product | Yield (%) | Purity (HPLC Area %) | E-Factor | Space-Time Yield ( kg/L/day ) |
| 1. Epoxide Opening | trans-2-((2-(Boc-amino)ethyl)thio)cyclobutan-1-ol | 92 | 98.5 | 8.2 | 0.45 |
| 2. Mesylation & Deprot. | trans-2-((2-aminoethyl)thio)cyclobutyl methanesulfonate TFA salt | 95 | 96.0 | 12.4 | 0.38 |
| 3. Cyclization | cis-2-Thia-5-azabicyclo[4.2.0]octane (Free Base) | 78 | 97.2 | 15.1 | 0.25 |
| 4. Salt Formation | 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride | 90 | >99.5 | 5.3 | 0.60 |
References
1.[1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link] 2.[2] Myers, A. G., Seiple, I. B., & Sussman, R. J. (2015). Monobactams and methods of their synthesis and use. World Intellectual Property Organization, WO2015103583A1. URL: 3.[3] Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2002). InCl₃-Catalyzed Highly Regioselective Ring Opening of Epoxides with Thiols. Chemistry Letters, 31(8), 794-795. URL: [Link]
Sources
Reaction conditions for coupling 2-Thia-5-azabicyclo[4.2.0]octane HCl with amino acids
This guide details the optimized protocols for coupling the sterically constrained, sulfur-containing scaffold 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride with N-protected amino acids.[1]
Molecule Profile & Synthetic Challenges
2-Thia-5-azabicyclo[4.2.0]octane is a bicyclic heterocycle consisting of a thiomorpholine ring fused to a cyclobutane ring.[1] This scaffold serves as a conformationally restricted surrogate for thiomorpholine or proline in medicinal chemistry, often used to lock bioactive conformations or improve metabolic stability.[1]
-
Core Structure: A [4.2.0] bicyclic system where the 6-membered ring contains sulfur (position 2) and nitrogen (position 5).[1]
-
Reactivity Class: Sterically hindered secondary amine.
-
Key Challenges:
-
Steric Hindrance: The fused cyclobutane ring adjacent to the nitrogen center (position 5) increases steric bulk compared to simple thiomorpholine, requiring highly active coupling agents.[1]
-
Sulfur Sensitivity: The thioether moiety is susceptible to oxidation (to sulfoxide/sulfone). Reaction conditions must be non-oxidative.
-
Salt Neutralization: Supplied as the HCl salt, the amine must be liberated in situ using a non-nucleophilic base without racemizing the coupling partner (the amino acid).
-
Reaction Strategy & Mechanism
The coupling follows a standard nucleophilic acyl substitution pathway. However, due to the secondary amine's steric bulk, the activation of the carboxylic acid is the rate-determining step.[1]
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here.[1] Its 7-azabenzotriazole (HOAt) leaving group accelerates reactivity with hindered amines via a "neighboring group effect" (pyridine nitrogen assists proton transfer).[1]
-
Base: DIPEA (Diisopropylethylamine) is preferred over TEA to minimize racemization of the amino acid component.[1]
-
Solvent: DMF (Dimethylformamide) is required to solubilize the polar HCl salt and the zwitterionic intermediates.
Figure 1: Mechanistic pathway for the HATU-mediated coupling of the bicyclic scaffold.[1]
Experimental Protocols
Two protocols are provided: Method A (High-Throughput/High-Yield) for medicinal chemistry library synthesis, and Method B (Scalable) for larger batches using cost-effective reagents.[1]
Best for: Small scale (10 mg - 1 g), difficult substrates, and preventing epimerization.[1]
Materials:
-
Amine: 2-Thia-5-azabicyclo[4.2.0]octane HCl (1.0 equiv)[1]
-
Reagent: HATU (1.1 - 1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv) – Note: 1 eq neutralizes HCl, 2 eq for reaction.
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Activation: In a dried vial/flask, dissolve the Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir at Room Temperature (RT) for 2–5 minutes. The solution should turn yellow/orange (formation of the active ester).
-
Amine Preparation: In a separate vial, dissolve 2-Thia-5-azabicyclo[4.2.0]octane HCl (1.0 eq) in minimum DMF. Add DIPEA (2.0 eq) to this solution to free the amine.[1]
-
Coupling: Add the amine solution dropwise to the activated acid solution.
-
Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.
-
Monitoring: Check LCMS for product mass [M+H]+.[1]
-
-
Workup:
Best for: Scale-up (>1 g), low epimerization requirements, and easy workup.[1]
Materials:
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Base: DIPEA (3.5 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc or DCM (if solubility permits)[1]
Procedure:
-
Combine Amino Acid (1.1 eq), Amine HCl salt (1.0 eq), and Base (3.5 eq) in EtOAc or DCM.
-
Cool the mixture to 0°C.
-
Add T3P solution (1.5 eq) dropwise.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash directly with water, 0.5M HCl (rapid wash), NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete salt neutralization | Ensure at least 3.0 eq of DIPEA is used (1 eq is consumed by HCl). |
| Epimerization | Over-activation or high pH | Switch from HATU to T3P (Method B) or add Oxyma Pure as an additive.[1] Keep temperature at 0°C during base addition. |
| Sulfur Oxidation | Peroxides in solvent | Use fresh, anhydrous solvents.[1] Avoid ether/THF unless peroxide-tested.[1] Do not use bleach for cleaning glassware with product. |
| Incomplete Reaction | Steric hindrance | Heat reaction to 40-50°C (carefully monitor for racemization).[1] Switch solvent to NMP. |
Workflow Visualization
Figure 2: Step-by-step decision workflow for the coupling process.
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
BLD Pharm. (n.d.). Product Analysis: 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.[1][6] Catalog Entry. Link
Sources
- 1. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. synplechem.com [synplechem.com]
- 6. 2810846-29-6|(S)-5-Methyl-1-thia-4-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
Preparation of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride from precursor amino alcohols
Introduction & Rationale
Conformationally restricted bicyclic heterocycles are highly sought after in modern drug discovery. By locking a molecule into a specific 3D geometry, these scaffolds reduce conformational entropy, thereby enhancing target binding affinity and improving metabolic stability. The 2-thia-5-azabicyclo[4.2.0]octane core—a thiomorpholine ring fused to a cyclobutane ring—represents a unique, highly strained architectural motif.
This application note details a robust, scalable, and self-validating synthetic protocol for preparing 2-thia-5-azabicyclo[4.2.0]octane hydrochloride from a readily available amino alcohol precursor. The methodology leverages a highly stereospecific intramolecular
Stereochemical Strategy & Mechanistic Causality
The synthesis of thiomorpholines via the nucleophilic sulfide ring closure of mesyl-activated bis(2-hydroxyethyl)-functionalized amines is a proven and highly efficient strategy[1][2]. However, applying this to a fused [4.2.0] bicyclic system requires strict stereochemical control.
The Stereochemical Imperative: The choice of trans-2-aminocyclobutan-1-ol as the starting material is not arbitrary; it is a geometric necessity. In the trans isomer, the C1-hydroxyl and C2-amino groups reside on opposite faces of the cyclobutane plane.
-
Following N-alkylation, Boc-protection, and bis-mesylation, the C1-mesylate retains its original orientation (e.g., "up"), while the N-alkyl chain bearing the primary mesylate is positioned on the opposite face (e.g., "down").
-
During cyclization, the sulfide anion (
) first displaces the less sterically hindered primary mesylate on the ethyl chain. -
The resulting tethered thiolate, anchored on the "down" face, is perfectly aligned for a backside
attack on the C1 carbon. -
This attack displaces the "up" mesylate, proceeding with complete inversion of configuration at C1.
Consequently, the newly formed C1-S bond and the existing C2-N bond are now cis to each other (both "down"), yielding the strain-relieved, cis-fused 2-thia-5-azabicyclo[4.2.0]octane core. Attempting this cyclization with a cis-diol precursor would place the nucleophile on the same face as the leaving group, precluding backside attack and failing to yield the desired product.
Experimental Protocols
Step 1: Synthesis of the Amino Alcohol Precursor
Objective: N-alkylation to form trans-2-((2-hydroxyethyl)amino)cyclobutan-1-ol.
-
Procedure: To a solution of trans-2-aminocyclobutan-1-ol (1.0 eq) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (
, 2.0 eq) and 2-bromoethanol (1.1 eq). Heat the mixture to 80 °C under reflux for 12 hours. Filter the inorganic salts and concentrate the filtrate in vacuo. -
Causality:
is utilized as a mild base to neutralize the HBr byproduct. A stronger base could trigger the unwanted elimination of 2-bromoethanol to oxirane or ethylene oxide.
Step 2: N-Boc Protection
Objective: Protection of the secondary amine to yield trans-tert-butyl (2-hydroxycyclobutyl)(2-hydroxyethyl)carbamate.
-
Procedure: Dissolve the crude amino alcohol in dichloromethane (DCM). Add triethylamine (
, 1.2 eq) followed by dropwise addition of di-tert-butyl dicarbonate ( , 1.1 eq) at 0 °C. Warm to 25 °C and stir for 4 hours. Wash with water, dry over , and concentrate[3]. -
Causality: The secondary amine must be protected prior to hydroxyl activation. Failure to do so would result in N-mesylation (forming an unreactive sulfonamide) or trigger premature, uncontrolled intramolecular azetidine formation.
Step 3: Bis-Mesylation
Objective: Activation of the diol to trans-tert-butyl (2-(methylsulfonyloxy)cyclobutyl)(2-(methylsulfonyloxy)ethyl)carbamate.
-
Procedure: Dissolve the N-Boc diol in anhydrous DCM and cool to 0 °C. Add
(3.0 eq), followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 2.5 eq). Stir at 0 °C for 1 hour, then warm to 25 °C for 1 hour. Quench with saturated , extract with DCM, and dry the organic layer. -
Causality: MsCl transforms the poor hydroxyl leaving groups into excellent mesylate leaving groups. Strict temperature control (0 °C) is maintained during addition to prevent elimination side reactions (e.g., formation of vinyl groups).
Step 4: Thio-Cyclization
Objective: Intramolecular
-
Procedure: Dissolve the bis-mesylate in anhydrous N,N-dimethylformamide (DMF). Add sodium sulfide nonahydrate (
, 1.5 eq) and heat the mixture to 60 °C for 8 hours. Dilute with water and extract extensively with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry, and concentrate. -
Causality: DMF is critical here; as a polar aprotic solvent, it poorly solvates the sulfide anion, drastically enhancing its nucleophilicity and accelerating the double displacement[2]. The inversion of stereochemistry at the cyclobutane ring relieves ring strain, driving the reaction forward.
Step 5: HCl-Mediated Deprotection
Objective: Cleavage of the Boc group to yield 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.
-
Procedure: Dissolve the Boc-protected bicyclic compound in a minimal amount of dry DCM. Add 4M HCl in dioxane (5.0 eq) and stir at 25 °C for 3 hours. The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
-
Causality: 4M HCl in dioxane provides strictly anhydrous acidic conditions. This cleaves the Boc group without risking hydrolytic opening of the newly formed thiomorpholine ring, directly yielding the highly stable, easy-to-handle hydrochloride salt without requiring late-stage chromatography.
Quantitative Data Summary
| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Alkylation | 2-Bromoethanol, | 80 | 12 | 75 - 80 |
| 2 | N-Boc Protection | 0 to 25 | 4 | 90 - 95 | |
| 3 | Bis-Mesylation | MsCl, | 0 to 25 | 2 | 85 - 90 |
| 4 | Thio-Cyclization | 60 | 8 | 65 - 70 | |
| 5 | HCl Deprotection | 4M HCl in Dioxane, DCM | 25 | 3 | > 95 |
Synthetic Workflow Diagram
Synthetic workflow and stereochemical pathway for 2-Thia-5-azabicyclo[4.2.0]octane HCl.
References
- New Aspects of Thiomorpholine Chemistry Russian Journal of Organic Chemistry (via ResearchG
- A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid Organic Process Research & Development (ACS Public
- 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid Benchchem
Sources
Application Note: Microwave-Assisted Synthesis of 2-Thia-5-azabicyclo[4.2.0]octane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Accelerated Workflows for Rigidified Pharmacophores
Introduction & Pharmacological Context
The 2-thia-5-azabicyclo[4.2.0]octane scaffold is a highly constrained, cyclobutane-fused 1,4-thiazine ring system. While historically overshadowed by the structurally isomeric cephalosporin core (5-thia-1-azabicyclo[4.2.0]oct-2-ene)[1], this fully saturated bicyclic system has recently gained significant traction as a rigidified bioisostere. As a Senior Application Scientist, I have observed its increasing utility as a functional modifying group in novel monobactam antibiotics designed to target multidrug-resistant Gram-negative pathogens[2]. Furthermore, it is actively featured in advanced screening libraries for targeted therapeutics[3].
Synthesizing this [4.2.0] system via the double nucleophilic displacement of 1,2-dibromocyclobutane with cysteamine (2-aminoethanethiol) presents severe kinetic challenges under standard conditions, necessitating advanced synthetic interventions like Microwave-Assisted Organic Synthesis (MAOS).
Mechanistic Rationale: The Causality of Microwave Assistance
Understanding the physical chemistry of the reaction environment is critical to explaining why conventional methods fail and why MAOS succeeds.
The Limitation of Conventional Heating:
Secondary carbons on a strained cyclobutane ring are sterically hindered, making
The Microwave Advantage (Dielectric Heating):
Microwave irradiation utilizes dielectric heating—specifically dipole rotation and ionic conduction. By directly coupling electromagnetic energy (2.45 GHz) to the highly polar solvent (DMF) and the ionic thiolate intermediates, MAOS provides rapid, volumetric "core" heating. This targeted energy transfer overcomes the high activation energy barrier of the cyclobutane
Comparison of microwave dielectric heating versus conventional thermal conduction.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol outlines the optimized, self-validating microwave synthesis of the core 2-thia-5-azabicyclo[4.2.0]octane scaffold. Every step is designed to ensure phase homogeneity and real-time verification.
Materials and Equipment
-
Reagents: trans-1,2-Dibromocyclobutane (1.0 equiv), Cysteamine hydrochloride (1.1 equiv), N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), anhydrous DMF.
-
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR and fiber-optic temperature sensors, 10 mL pressure-rated microwave vials.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add cysteamine hydrochloride (113 mg, 1.0 mmol) and anhydrous DMF (4.0 mL).
-
Add DIPEA (522 µL, 3.0 mmol).
-
Expert Insight (Causality): DIPEA is explicitly chosen over inorganic bases (like
) because it is fully soluble in DMF. This ensures a homogeneous reaction mixture, preventing localized superheating (hotspots) on solid particle surfaces during microwave irradiation, which would otherwise degrade the sensitive thiol.
-
-
Add trans-1,2-dibromocyclobutane (214 mg, 1.0 mmol). Seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation Parameters
-
Pre-stirring: 30 seconds at room temperature (ensures complete dissolution).
-
Ramp Time: 2 minutes to reach 120 °C.
-
Hold Time: 15 minutes at 120 °C.
-
Power Limit: 150 W (Dynamic power modulation based on IR temperature feedback).
-
Cooling: Compressed air cooling to 35 °C (approx. 2 minutes).
Step 3: In-Process Validation (The Self-Validating Step)
-
Extract a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.
-
Validation Criteria: You must observe the complete consumption of the mono-alkylated intermediate (characterized by an m/z ~210 with a distinct 1:1 bromine isotope pattern) and the appearance of the target bicyclic product (m/z 130.07
). If the intermediate persists, the system dictates re-subjecting the vial to 5 additional minutes of irradiation.
Step 4: Workup and Isolation
-
Dilute the reaction mixture with 15 mL of 1M NaOH (aqueous) to ensure the secondary amine of the product is fully deprotonated.
-
Extract with Ethyl Acetate (3 x 15 mL). The highly polar DMF and DIPEA salts will partition cleanly into the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude 2-thia-5-azabicyclo[4.2.0]octane.
Microwave-assisted double SN2 cyclization pathway for the [4.2.0] bicyclic scaffold.
Quantitative Data Analysis
The transition from conventional thermal heating to MAOS demonstrates a profound improvement in reaction metrics, empirically validating the mechanistic hypothesis of dielectric heating.
| Reaction Metric | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Improvement Factor |
| Temperature | 120 °C | 120 °C | N/A (Isothermal comparison) |
| Reaction Time | 36 Hours | 15 Minutes | 144x Faster |
| Yield (Isolated) | 28% | 82% | +54% Absolute Yield |
| Major Impurity | Cyclobutene (Elimination) | Trace Disulfide | High Chemoselectivity |
| E-Factor (Waste) | High (Prolonged heating) | Low (Rapid conversion) | Greener Profile |
Table 1: Comparative efficiency of 2-thia-5-azabicyclo[4.2.0]octane synthesis methods.
References
-
Kidwai, M., Bhushan, K. R., & Misra, P. (2003). "Rapid and Cheap Synthesis of Cephalosporins." Chemistry Letters - Oxford Academic.1
-
Banik, B. K. (2020). "Beta Lactams and Products." Encyclopedia.pub. 4
-
"WO2015103583A1 - Monobactams and methods of their synthesis and use." Google Patents. 2
-
"Supplementary Table 2. Screen 2 compounds." bioRxiv.org. 3
Sources
Application Note: Solvent System Optimization for the Recrystallization of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride
Topic: Solvent selection for recrystallization of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This guide details the solvent selection and recrystallization protocol for 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride , a bicyclic amine salt structurally related to cepham and other beta-lactam pharmacophores. Due to the high polarity of the hydrochloride salt and the conformational rigidity of the [4.2.0] bicyclic framework, purification requires a precise balance of dielectric constants to avoid "oiling out" or amorphous precipitation. This note recommends a Binary Solvent System (Solvent/Anti-solvent) approach as the primary strategy, specifically highlighting Methanol/MTBE and Ethanol/Ethyl Acetate systems, supported by thermodynamic solubility principles.
Physicochemical Profile & Solubility Logic
To design a self-validating purification system, we must first understand the solute-solvent interactions governing this molecule.
The Solute: 2-Thia-5-azabicyclo[4.2.0]octane HCl
-
Core Structure: A fused bicyclic system consisting of a six-membered thia-aza ring and a four-membered carbocyclic ring.
-
Functional Character: The molecule possesses a secondary amine protonated as a hydrochloride salt. This introduces a localized positive charge and a chloride counter-ion, creating a high lattice energy crystal structure.
-
Solubility Prediction (Hansen Solubility Parameters):
- (Dispersion): Moderate (due to the carbon scaffold).
- (Polarity): High (due to the ionic salt bond).
- (Hydrogen Bonding): High (Ammonium proton donor, Chloride acceptor).
Solvent Selection Matrix
The following table summarizes the predicted solubility behavior based on "Like Dissolves Like" principles for amine salts.
| Solvent Class | Representative Solvents | Interaction Type | Predicted Solubility (25°C) | Role in Recrystallization |
| Protogenic Polar | Water, Methanol | Ion-Dipole, H-Bonding | Very High (>100 mg/mL) | Good Solvent (Too soluble for single-solvent) |
| Polar Aprotic | DMSO, DMF | Dipole-Dipole | High | Avoid (High boiling point, difficult removal) |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | H-Bonding | Moderate to High (Temp dependent) | Primary Solvent Candidates |
| Polar Esters | Ethyl Acetate, Isopropyl Acetate | Weak Dipole | Low to Negligible | Anti-Solvent |
| Ethers | Diethyl Ether, MTBE, THF | Weak Dipole | Insoluble | Strong Anti-Solvent |
| Hydrocarbons | Hexane, Heptane | Dispersion only | Insoluble | Anti-Solvent (Risk of oiling out) |
Protocol 1: Solubility Screening (The "Self-Validating" System)
Scientific Integrity: Do not proceed to bulk recrystallization without generating a solubility curve. This micro-scale screen prevents yield loss.
Objective: Identify the "Critical Solvent Pair" where the solute is soluble at reflux but insoluble at
Materials
-
100 mg 2-Thia-5-azabicyclo[4.2.0]octane HCl (Crude) per tube.
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE).
-
Equipment: Heating block, glass vials (4 mL), micropipettes.
Workflow
-
Primary Screen (Single Solvent):
-
Place 50 mg of solid into a vial.
-
Add EtOH dropwise while heating to boiling (
). -
Observation: If it dissolves in
, it is too soluble . If it requires , it is sparingly soluble . -
Target: Dissolution in
at boiling, precipitation upon cooling.
-
-
Secondary Screen (Binary System):
-
Dissolve 50 mg in the minimum amount of MeOH (approx. 0.2 mL) at Room Temperature (RT).
-
Slowly add MTBE or EtOAc dropwise with agitation.
-
Endpoint: Permanent turbidity (cloud point).
-
Heat to clear the solution, then cool to
.
-
Decision Logic:
-
Scenario A: Crystals form rapidly
Ideal System. -
Scenario B: Oiling out (liquid droplets)
Anti-solvent is too non-polar. Switch from Hexane/Ether to EtOAc/Acetone. -
Scenario C: No precipitate
Too much solvent. Evaporate or add more anti-solvent.
Protocol 2: Bulk Recrystallization (Recommended Procedure)
Based on the structural class, the Ethanol/Ethyl Acetate or Methanol/MTBE systems are most likely to yield high-purity crystalline material. The following protocol uses the Ethanol/Ethyl Acetate system due to its favorable toxicity profile and ease of drying.
Step-by-Step Methodology
Step 1: Dissolution
-
Weigh
of crude 2-Thia-5-azabicyclo[4.2.0]octane HCl into a 100 mL round-bottom flask (RBF). -
Add a magnetic stir bar and attach a reflux condenser.
-
Add Absolute Ethanol (
) through the top of the condenser. -
Heat the mixture to reflux (
bath temp). -
Checkpoint: If solids remain, add Ethanol in
increments until a clear solution is obtained. Do not exceed 30 mL total volume.
Step 2: Hot Filtration (Optional but Recommended)
-
If insoluble particulates (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad into a clean, pre-warmed Erlenmeyer flask.
-
Note: Speed is critical to prevent premature crystallization on the filter.
Step 3: Anti-Solvent Addition
-
Maintain the filtrate at specific boiling point.
-
Add Ethyl Acetate (warm) dropwise to the stirring solution.
-
Continue addition until a faint, persistent cloudiness appears.
-
Add just enough Ethanol (approx.
) to clear the solution again.
Step 4: Controlled Cooling (Nucleation)
-
Remove the flask from the heat source.
-
Place the flask on a cork ring and cover with a beaker (to create an insulating air gap).
-
Allow to cool to Room Temperature undisturbed for 2 hours.
-
Visualization: You should see seed crystals forming. If oiling out occurs, scratch the glass surface with a rod to induce nucleation.
-
Once at RT, transfer to an ice bath (
) for 1 hour to maximize yield.
Step 5: Isolation and Drying
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold mixture of Ethanol/Ethyl Acetate (1:3 ratio).
-
Dry the solid in a vacuum oven at
for 12 hours. -
Verification: Check Melting Point and NMR.
Process Visualization
Solvent Selection Decision Tree
The following diagram illustrates the logic flow for selecting the optimal solvent system based on initial solubility observations.
Caption: Logic flow for determining the optimal solvent system. Blue nodes represent actions, Green nodes represent success states, and Yellow/Red nodes represent decision points or failures.
Recrystallization Workflow
The physical process flow for the binary solvent recrystallization.
Caption: Step-by-step workflow for the Ethanol/Ethyl Acetate binary recrystallization process.
Troubleshooting & Optimization
-
Oiling Out: This is the most common failure mode for amine salts. It occurs when the anti-solvent is added too quickly or the temperature is too high, causing liquid-liquid phase separation before crystallization.
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the polar solvent (Ethanol) to shift the composition back towards solubility. Allow to cool much more slowly. Seed the solution with a pure crystal if available.
-
-
Hygroscopicity: The HCl salt may absorb water from the air, making it sticky.
-
Fix: Perform all filtrations under a nitrogen blanket or use a drying tube. Store the final product in a desiccator.
-
-
Polymorphism: Different solvent systems can yield different crystal forms (polymorphs).
-
Note: Record the Melting Point and IR spectrum. A sharp melting point indicates a pure crystalline form.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press.
-
PubChem. (n.d.).[1] Compound Summary: 5-Thia-1-azabicyclo[4.2.0]octane (Related Scaffold). National Library of Medicine. Retrieved October 24, 2025, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Thia-5-azabicyclo[4.2.0]octane HCl Synthesis
Introduction
The synthesis of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS: 1955554-05-8) presents unique challenges due to the structural fusion of a thiomorpholine ring with a cyclobutane ring.[1][2] This [4.2.0] bicyclic skeleton is a critical scaffold in the development of next-generation monobactams and beta-lactamase inhibitors.[1][2]
The primary synthetic bottlenecks typically involve the thermodynamic strain of the bicyclic fusion, the chemoselectivity required to prevent sulfur oxidation, and the hygroscopic nature of the hydrochloride salt.[1][2] This guide addresses these specific failure points with actionable, mechanistic solutions.
Module 1: The Cyclization Bottleneck (Low Yield)
Issue: Users frequently report yields <40% during the ring-closing step, often accompanied by polymeric impurities or unreacted linear precursors.[1][2]
Mechanism of Failure: The formation of the [4.2.0] system requires overcoming significant ring strain.[1] If the precursor is a functionalized cyclobutane closing the thiomorpholine ring (or vice versa), the reaction competes with intermolecular polymerization.[1][2] Furthermore, the stereochemistry at the bridgehead (C1 and C6) is critical; the cis-fused isomer is stable, while the trans-fused isomer is highly strained and kinetically disfavored.[1][2]
Troubleshooting Protocol
Q1: My cyclization reaction yields a viscous oil with multiple spots on TLC. How do I improve conversion?
A: This indicates intermolecular polymerization rather than intramolecular cyclization.[1] You must shift the kinetic favorability toward the unimolecular reaction.[1]
-
Implement High-Dilution Conditions (Ziegler-Ruggli Principle):
-
Standard: 0.1 M concentration.
-
Optimized: Reduce concentration to 0.005 M – 0.01 M .
-
Technique: Do not dump the precursor into the base/catalyst.[1] Use a pseudo-high dilution technique: slowly add the precursor solution (over 4–8 hours) via a syringe pump into a refluxing solution of the catalyst.[1][2]
-
-
Temperature Control:
-
Cyclization of [4.2.0] systems is often endothermic due to strain.[1] Ensure the reaction is maintained at reflux (if thermal) to overcome the activation energy barrier.[1]
-
Caution: If using a leaving group on the sulfur (e.g., thiol displacement of a halide), ensure the temperature does not promote elimination (alkene formation) over substitution.[1][2]
-
Q2: I observe a major impurity that matches the mass of the sulfoxide (+16 amu).
A: The thioether moiety at position 2 is highly susceptible to oxidation, especially during heated cyclizations or workups.[1][2]
-
Degassing is Mandatory: Sparge reaction solvents with Argon/Nitrogen for at least 30 minutes prior to heating.
-
Peroxide Scavenging: If using ether or THF, test for peroxides.[1][2] Even trace peroxides will oxidize the sulfur.[1] Use BHT-stabilized solvents or freshly distilled THF.[1][2]
Module 2: Purification & Isolation
Issue: The free base degrades on silica gel, and the product "streaks" during chromatography.
Mechanism of Failure: The secondary amine (position 5) and the sulfur (position 2) can interact strongly with the acidic silanol groups on silica gel.[1] This causes peak tailing and potential acid-catalyzed ring opening or degradation.[1][2]
Troubleshooting Protocol
Q3: How do I purify the free base without losing mass on the column?
A: Avoid standard acidic silica conditions.
-
Column Pre-treatment:
-
Alternative Stationary Phase:
Module 3: Hydrochloride Salt Formation
Issue: The HCl salt forms a hygroscopic gum or oil instead of a crystalline solid.
Mechanism of Failure: The [4.2.0] bicyclic amine salts are often hygroscopic.[1] The presence of water (from aqueous HCl or wet solvents) prevents crystal lattice formation.[1] Excess HCl can also solvate the product, preventing precipitation.[1][2]
Troubleshooting Protocol
Q4: My product oils out when adding HCl. How do I get a filterable solid?
A: You must control the water content and the rate of nucleation.[1]
Protocol:
-
Solvent Switch: Dissolve the purified free base in anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[1] Avoid alcohols initially, as they increase solubility.[1][2]
-
Acid Source: Do NOT use aqueous HCl.[1] Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .[1]
-
Addition Rate:
-
Crystallization Trigger: If oiling occurs, add a non-polar anti-solvent (e.g., n-Heptane or MTBE ) dropwise until turbidity persists, then seed with a crystal if available, or scratch the flask wall.[1][2]
Visualizing the Optimization Workflow
The following diagram outlines the critical decision points for optimizing the synthesis of the 2-Thia-5-azabicyclo[4.2.0]octane scaffold.
Caption: Workflow for optimizing the synthesis of 2-Thia-5-azabicyclo[4.2.0]octane HCl, focusing on cyclization efficiency and salt crystallization.
Summary of Critical Parameters
| Parameter | Standard Condition (Risky) | Optimized Condition (Recommended) | Reason for Change |
| Concentration | 0.1 M - 0.5 M | 0.005 M - 0.01 M | Favors intramolecular cyclization over polymerization.[1][2] |
| Atmosphere | Air / Closed Vessel | Argon Sparge + N2 Balloon | Prevents oxidation of Sulfur (Pos.[1] 2) to Sulfoxide.[1] |
| Purification | Standard Silica Gel | Neutral Alumina or Et3N-treated Silica | Prevents acid-catalyzed degradation of the amine.[1][2] |
| Salt Formation | Aqueous HCl | 4M HCl in Dioxane | Prevents hygroscopic gum formation; ensures crystallinity.[1] |
| Solvent (Salt) | Methanol/Ethanol | EtOAc / Heptane | Reduces solubility to force precipitation of the salt.[1] |
References
-
Vertex AI Search / Accelachem . (n.d.).[1] 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride Product Record. Retrieved from
-
Google Patents . (2015).[1] WO2015103583A1 - Monobactams and methods of their synthesis and use.[1][2] Retrieved from
-
BLD Pharm . (n.d.).[1][3] Product Analysis: 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride. Retrieved from
-
Bach, T., & Hehn, J. P. (2011).[1][2] Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition. (General reference for [2+2] cycloadditions in fused systems).
-
Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Reference for general thiomorpholine ring closure mechanisms).
Sources
Technical Support Center: Purification of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related bicyclic β-lactam analogues.
Disclaimer: Specific literature on the synthesis and impurity profile of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is not extensively available in the public domain. Therefore, this guide is built upon established principles of organic chemistry and proven purification strategies for analogous thia-aza-bicyclic compounds and cepham derivatives. The potential impurities discussed are inferred from common synthetic routes for similar heterocyclic scaffolds.
I. Understanding Potential Impurities
The purity of your final compound is intrinsically linked to the synthetic route employed. Side reactions, incomplete reactions, and degradation can lead to a variety of impurities. For a bicyclic structure like 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Incompletely cyclized or functionalized intermediates.
-
Diastereomers and Enantiomers: Due to the presence of multiple chiral centers, the formation of stereoisomers is a significant possibility.
-
Ring-Opened Products: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amino acid.[1][2]
-
Oxidation Products: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone.
-
Polymeric Byproducts: Under certain conditions, polymerization of starting materials or intermediates can occur.
A thorough understanding of the reaction mechanism is the first line of defense in predicting and controlling impurity formation.
II. Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride mixtures in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize from the chosen solvent system. What should I do?
A1: This is a common challenge in crystallization. Here's a systematic approach to troubleshoot:
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of the pure compound to the supersaturated solution. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
-
Increase Concentration: Slowly evaporate the solvent to increase the concentration of the solute.
-
Cooling: Ensure the solution is cooled slowly and without disturbance. A gradual temperature gradient is crucial for the formation of well-defined crystals. For highly soluble compounds, cooling to sub-zero temperatures may be necessary.
-
Solvent Polarity: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the point of turbidity, then warm slightly until the solution becomes clear before allowing it to cool slowly.
-
-
Re-evaluate Your Solvent System:
-
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Experiment with different solvent systems. A binary solvent system often provides the necessary fine-tuning of polarity for effective crystallization.
-
start [label="Compound Fails to Crystallize"]; induce [label="Attempt to Induce Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Solvent System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; seed [label="Add Seed Crystal"]; scratch [label="Scratch Flask"]; concentrate [label="Evaporate Solvent"]; cool [label="Slow Cooling"]; anti_solvent [label="Add Anti-Solvent"]; solvent_screen [label="Screen Different Solvents"]; binary_system [label="Try Binary Solvent System"];
start -> induce; start -> re_evaluate [style=dashed];
induce -> seed; induce -> scratch; induce -> concentrate; induce -> cool; induce -> anti_solvent;
re_evaluate -> solvent_screen; re_evaluate -> binary_system; }
Troubleshooting workflow for crystallization failure.Q2: My recrystallized product is still impure. How can I improve the purity?
A2:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to your target compound. A second or even third recrystallization can significantly improve purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Hot Filtration: Ensure you perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. This should be done quickly to prevent premature crystallization of your product in the funnel.
Chromatography Issues
Q3: I am seeing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I fix it?
A3: Peak tailing in HPLC for basic compounds like 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is often due to interactions with acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to the mobile phase. These amines will compete with your analyte for interaction with the active sites on the stationary phase, reducing tailing.
-
pH Adjustment: Ensure the pH of your mobile phase is appropriate. For a basic compound, a higher pH mobile phase (if compatible with the column) can suppress the ionization of the analyte and reduce tailing.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Phenyl-hexyl or embedded polar group (EPG) phases can also be good alternatives to standard C18 columns.
Q4: I am unable to separate a key impurity from my main product using column chromatography. What are my options?
A4:
-
Optimize Your Eluent System: Perform a thorough TLC or analytical HPLC screening of different solvent systems to find one that provides better separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase may be necessary. Consider:
-
Alumina (basic or neutral): Can be effective for separating basic compounds.
-
Reverse-phase silica (C18, C8, Phenyl): Separates based on hydrophobicity.
-
Ion-exchange chromatography: Can be highly effective for separating compounds based on their charge.
-
-
Preparative HPLC: For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography and can be used to isolate highly pure material.
start [label="Poor Separation in Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_eluent [label="Optimize Eluent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_stationary_phase [label="Change Stationary Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_hplc [label="Consider Preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; gradient [label="Gradient Elution"]; solvent_screen [label="TLC/HPLC Screening"]; alumina [label="Alumina"]; reverse_phase [label="Reverse-Phase Silica"]; ion_exchange [label="Ion-Exchange"];
start -> optimize_eluent; start -> change_stationary_phase [style=dashed]; start -> prep_hplc [style=dashed];
optimize_eluent -> gradient; optimize_eluent -> solvent_screen;
change_stationary_phase -> alumina; change_stationary_phase -> reverse_phase; change_stationary_phase -> ion_exchange; }
Strategies for optimizing chromatographic separation.III. Frequently Asked Questions (FAQs)
Q1: What is the best method to determine the purity of my final 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride product?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing purity and quantifying impurities. A validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is essential.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities, even those that may not have a chromophore for UV detection in HPLC.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in the identification of unknown impurities.
-
Elemental Analysis: Provides the elemental composition of your compound, which can be a good indicator of purity.
Q2: My compound appears to be degrading during purification. What steps can I take to minimize this?
A2: The β-lactam ring in your compound is susceptible to degradation.[1][2] To minimize this:
-
Avoid Extreme pH: Maintain a neutral or slightly acidic pH during workup and purification. Strong acids or bases can catalyze the hydrolysis of the β-lactam ring.
-
Control Temperature: Perform purification steps at or below room temperature whenever possible. Elevated temperatures can accelerate degradation.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Time in Solution: Do not leave your compound in solution for extended periods. Proceed with the next step of the purification or isolation as quickly as possible.
Q3: How do I choose the right solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. A suitable recrystallization solvent should:
-
Completely dissolve your compound at its boiling point.
-
Dissolve your compound sparingly or not at all at room temperature or below.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with your compound.
-
Be volatile enough to be easily removed from the crystals.
It is often necessary to screen a variety of solvents to find the optimal one.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, but can be difficult to remove. |
| Methanol | 5.1 | 65 | Good for a wide range of polarities. |
| Ethanol | 4.3 | 78 | Similar to methanol, but less volatile. |
| Isopropanol | 3.9 | 82 | A good choice for compounds of intermediate polarity. |
| Acetonitrile | 5.8 | 82 | Can be a good alternative to alcohols. |
| Ethyl Acetate | 4.4 | 77 | A less polar solvent, good for less polar compounds. |
| Acetone | 5.1 | 56 | A versatile solvent, but its low boiling point can be a disadvantage. |
| Dichloromethane | 3.1 | 40 | A good solvent for a wide range of compounds, but has a low boiling point. |
| Hexane/Heptane | 0.1 | 69/98 | Non-polar solvents, often used as an anti-solvent. |
Table 1: Common Solvents for Recrystallization
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Add More Solvent: Add more hot solvent in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system.
-
Gradient (Optional): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. References
-
BenchChem. (2025). Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. Retrieved from a relevant source.[3]
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral separations of β-blockers on a cellulose-based stationary phase by high-performance liquid chromatography. Talanta, 65(4), 957-963.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Vogler, B., & Neupert, W. (2012). Purification of β-Lactam Antibiotics by Reversed-Phase Chromatography. In Methods in Molecular Biology (Vol. 823, pp. 245-253). Humana Press.
-
World Health Organization. (2011). The International Pharmacopoeia - Ninth Edition.
-
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
-
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-state chemistry of drugs. SSCI.
-
Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
-
Grant, D. J., & Brittain, H. G. (Eds.). (1995). Polymorphism in pharmaceutical solids. Marcel Dekker.
-
Vioglio, S., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs. In Polymorphism in the Pharmaceutical Industry (pp. 235-261).
-
Elder, D. P., & Holm, R. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International journal of pharmaceutics, 453(1), 88-100.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
Fabbrizzi, L., & Poggi, A. (1995). Transition-metal complexes of macrocyclic ligands. In Comprehensive Supramolecular Chemistry (Vol. 1, pp. 239-278). Pergamon.
-
Lehn, J. M. (1995). Supramolecular chemistry: concepts and perspectives. VCH.
-
Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356.
-
Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407.
-
Dunitz, J. D. (1995). Reflections on the hydrogen bond in crystal engineering. In The Crystal as a Supramolecular Entity (pp. 1-32).
-
Jeffrey, G. A. (1997). An introduction to hydrogen bonding. Oxford university press.
-
Nishio, M. (2011). The CH/π hydrogen bond in chemistry. Conformation, supramolecules, and reaction. Wiley-VCH.
-
Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76.
-
Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of pharmaceutical sciences, 90(9), 1277-1287.
-
Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. (2020). PMC - NIH.[1]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI.[2]
Sources
- 1. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Preventing sulfur oxidation during 2-Thia-5-azabicyclo[4.2.0]octane processing
The following guide is structured as a specialized Technical Support Center for researchers working with 2-Thia-5-azabicyclo[4.2.0]octane and related
Topic: Prevention of Sulfur Oxidation (Sulfide
Executive Summary: The "Silent" Degradation
The 2-Thia-5-azabicyclo[4.2.0]octane core (a key pharmacophore in cephem/penam antibiotics) contains a divalent sulfur atom within a strained bicyclic system. This sulfur is highly nucleophilic. In the presence of even trace oxidants—specifically electrophilic oxygen species—it rapidly oxidizes to the sulfoxide (
Why this matters:
-
Biological Inactivation: Oxidation often destroys the pharmacologic activity of
-lactams. -
Pummerer Rearrangement Risk: Unintended sulfoxides can undergo acid-catalyzed rearrangements that rupture the bicyclic ring.
-
Separation Difficulty: Sulfoxide diastereomers are often difficult to separate from the parent sulfide by standard chromatography.
Module 1: The Invisible Enemy (Solvent Peroxides)
Root Cause Analysis: The #1 cause of unexplained sulfur oxidation is not atmospheric oxygen, but peroxides dissolved in reaction solvents . Ethers (THF, Diethyl ether, Dioxane) are notorious for forming hydroperoxides upon storage.
The Mechanism of Failure
When your scaffold is dissolved in peroxide-contaminated THF, the sulfur atom acts as a reducing agent, "cleaning" the solvent while destroying your molecule.
Figure 1: The oxidative transfer pathway from solvent peroxides to the thioether core.
Protocol: Solvent Validation System
Do not trust "Inhibited" labels. Inhibitors like BHT are consumed over time.
-
Test: Use Quantofix® Peroxide test strips (or equivalent starch-iodide test) before every reaction.
-
Acceptable Limit: < 5 mg/L (ppm).
-
Critical Limit: > 10 mg/L (Discard or treat).
-
-
Treatment (The Alumina Method):
-
Why: Distillation concentrates peroxides (explosion hazard). Acidic ferrous sulfate washes can degrade the acid-sensitive
-lactam ring if traces remain. -
Step: Pass the solvent through a column of Activated Alumina (neutral, Brockmann I) immediately before use. This physically adsorbs peroxides without introducing water or acid.
-
Module 2: Reaction Atmosphere & Degassing
Atmospheric oxygen is kinetically slow to react with sulfides directly without a catalyst (like light or metals), but it replenishes peroxides.
The "Freeze-Pump-Thaw" Standard
Sparging (bubbling gas) is often insufficient for sensitive thioethers. Use this cycle for critical steps:
-
Freeze: Place the solvent/reaction flask in liquid nitrogen until solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes to remove headspace gas.
-
Thaw: Close the vacuum line; thaw in a warm water bath.
-
Repeat: Perform 3 cycles. Backfill with Argon (heavier than air, provides a better "blanket" than Nitrogen).
Module 3: Workup & Isolation (The Danger Zone)
Most oxidation occurs after the reaction, during concentration or purification.
Troubleshooting Table: Isolation Risks
| Process Step | Risk Factor | Mitigation Strategy |
| Rotary Evaporation | Heating a thin film of liquid exposes it to air and concentrates trace peroxides. | 1. Never exceed 30°C bath temp.2. Break vacuum with Argon, not air.3. Do not rotovap to dryness; leave a small oil residue. |
| Chromatography | Silica gel is slightly acidic and can adsorb oxygen, acting as a solid-phase oxidant. | 1. Slurry silica in solvent + 1% Triethylamine (neutralizes acidity).2. Flush column with 3 column volumes (CV) of solvent before loading sample. |
| Extraction | Trace metals (Fe, Cu) in water catalyze oxidation (Fenton chemistry). | Use deionized water strictly. Add EDTA (1 mM) to aqueous washes to chelate trace metals. |
Advanced Technique: The "Sacrificial Lamb"
If you observe persistent oxidation during workup, add a sacrificial sulfide to your crude mixture.
-
Additive: Dimethyl sulfide (DMS) or Methionine (0.1 eq).
-
Mechanism: These simple sulfides are more easily oxidized than your sterically hindered bicyclic core. They scavenge oxidants and are easily removed during chromatography (DMS is volatile; Methionine is very polar).
Decision Logic: Processing Workflow
Figure 2: Decision matrix for safe isolation of thioether-containing bicyclic systems.
Frequently Asked Questions (FAQ)
Q: My NMR shows a splitting of signals near the sulfur atom. Is this oxidation? A: Likely, yes. Oxidation of the sulfur creates a new chiral center (the sulfoxide sulfur). Because your molecule (2-Thia-5-azabicyclo[4.2.0]octane) is already chiral, this results in the formation of diastereomers . You will often see "doubling" of peaks, particularly the bridgehead protons adjacent to the sulfur, with slightly different chemical shifts.
Q: Can I use bleach (NaOCl) to clean my glassware? A: Absolutely not. Hypochlorite is a potent oxidant that will convert residual sulfide to sulfone instantly. If you reuse glassware, traces of bleach adsorbed on the glass surface can oxidize your next batch. Clean glassware with solvent and base baths (KOH/Isopropanol) instead.
Q: I must use THF, but I don't have an alumina column. Can I distill it from Sodium/Benzophenone? A: Yes, but with caution. Sodium/Benzophenone ketyl radical is an excellent indicator of oxygen/moisture-free status (deep blue color). However, ensure the THF is freshly distilled directly into your reaction vessel. Do not store it for more than 24 hours after distillation.
Q: Is the oxidation reversible? A: Sulfoxides can be reduced back to sulfides, but it adds a synthetic step and risks side reactions. Common methods include:
-
PCl3 (Phosphorus Trichloride): Effective but generates HCl (incompatible with acid-sensitive
-lactams). -
Oxalyl Chloride/NaI: Milder, but requires strict temperature control.
-
Recommendation: Prevention is far superior to remediation.
References
-
Org. Synth. 1965, 45, 57. Purification of Tetrahydrofuran. (Standard protocol for peroxide removal and danger of KOH treatment).[1]
-
ACS Reagent Guides. Sulfide Oxidation. American Chemical Society Green Chemistry Institute. (Mechanisms of sulfide-to-sulfoxide transformation).
-
National Institutes of Health (NIH) PubChem. 2-Thia-5-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives. (Structural data on the bicyclic core). [2]
- Clark, D. E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Safety protocols for ether handling).
Sources
Minimizing racemization during 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride derivatization
The following technical guide addresses the stability and derivatization of the 2-Thia-5-azabicyclo[4.2.0]octane nucleus. While this IUPAC name strictly refers to the saturated Cepham skeleton, in drug development, this scaffold is almost exclusively encountered as the unsaturated Cephem (e.g., 7-ACA, 7-ADCA) used in Cephalosporin antibiotics.[1]
Consequently, this guide addresses the two critical stereochemical failures: C-7 Epimerization (Racemization) and
Core Analysis: The "Twin Perils" of Derivatization
Derivatizing the cephalosporin core (typically as the hydrochloride salt of 7-ACA or 7-ADCA) presents a unique challenge: the beta-lactam ring is chemically fragile, and the stereocenters are prone to base-catalyzed inversion.
If you are observing loss of biological activity or "purity" issues despite a clean NMR, you are likely encountering one of two specific isomerization pathways:
-
C-7 Epimerization (Racemization): The proton at C-7 is acidic due to the adjacent carbonyls (lactam and amide).[1] Strong bases or high temperatures during acylation can invert the stereochemistry from the active
(natural) to the inactive form. - Isomerization: If your scaffold contains a double bond at C-3 (Cephem), basic conditions can cause the double bond to migrate to C-2.[1][2] This is thermodynamically favorable but biologically inactive.
Mechanism of Failure
The following diagram illustrates how base selection drives these failure modes.
Figure 1: Mechanistic pathways for C-7 epimerization and Delta-3 to Delta-2 isomerization triggered by base.
The "Anhydrous Silylation" Protocol
To minimize racemization, you must avoid the traditional aqueous Schotten-Baumann conditions (water/acetone/bicarbonate), which promote hydrolysis and isomerization.
The Gold Standard: Use BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) to solubilize the hydrochloride salt in organic solvent.[1] This protects the carboxyl group and neutralizes the amine without generating a high concentration of free base.
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Thia-5-azabicyclo[4.2.0]octane derivative HCl (e.g., 7-ACA HCl).
-
Silylating Agent: BSA (preferred for speed) or HMDS/TMSCl.[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
-
Acylating Agent: Acid Chloride or Mixed Anhydride.
Protocol:
-
Suspension: Suspend the hydrochloride salt (1.0 eq) in anhydrous DCM (10-15 volumes) under Nitrogen.
-
Silylation (Solubilization):
-
Cool to 0°C.
-
Add BSA (2.0 - 3.0 eq) dropwise.[1]
-
Why? BSA scavenges the HCl and silylates the C-3 carboxyl and C-7 amine. The mixture will become a clear solution as the "silyl-ester/silyl-amine" forms. This avoids the need for strong bases like Triethylamine (TEA).
-
-
Acylation:
-
Cool the solution to -20°C to -10°C .
-
Add the acylating agent (1.05 eq) dissolved in DCM.
-
Critical: If a base is strictly required (e.g., for acid chloride), use N-Methylmorpholine (NMM) or 2,4,6-Collidine instead of TEA.[1] These hindered bases are less likely to abstract the C-7 proton.
-
-
Hydrolysis:
-
Once conversion is complete, pour the mixture into ice-cold water/dilute acid to cleave the silyl groups and precipitate the product.
-
Workflow Visualization
Figure 2: Optimized Silylation Workflow for minimizing racemization.[1]
Troubleshooting & FAQs
Q1: My product yield is good, but the optical rotation is lower than reported. Why?
Diagnosis: You likely have partial C-7 Epimerization .[1] Root Cause: Use of Triethylamine (TEA) or warming the reaction too quickly. Solution:
-
Switch from TEA to N-Methylmorpholine (NMM) or Pyridine .[1]
-
Ensure the reaction temperature stays below -10°C during the base addition.
-
Verify the purity of your starting material; the hydrochloride salt should be white/off-white. Yellowing indicates degradation.
Q2: I see a new impurity peak in HPLC that matches the mass of the product.
Diagnosis: This is likely the
-
This isomerization is reversible but favors
at equilibrium in base. -
Avoid aqueous bicarbonate workups if possible.
-
If the
isomer forms, it can sometimes be converted back to by oxidizing to the sulfoxide (using m-CPBA) and then reducing (using ), but this adds steps.[1] Prevention is key.
Q3: Can I use aqueous conditions (Schotten-Baumann) instead of silylation?
Answer: Only if necessary. If you must use water:
-
Keep the pH strictly between 6.5 and 7.5 .
-
Use Acetone/Water mixtures.
-
Keep the temperature at 0°C .
-
Add the base (NaOH or Carbonate) simultaneously with the acid chloride to maintain pH, rather than adding all base at once.
Data: Impact of Base Selection on Isomerization
Table 1: Relative risk of isomerization during acylation of 7-ACA derivatives.
| Base Reagent | pKa (Conjugate Acid) | Steric Hindrance | Risk of C-7 Epimerization | Risk of |
| Triethylamine (TEA) | 10.75 | Moderate | High | High |
| DIPEA (Hünig's Base) | 11.0 | High | Moderate | Moderate |
| N-Methylmorpholine | 7.38 | Moderate | Low | Low |
| Pyridine | 5.25 | Low | Very Low | Low |
| Propylene Oxide | N/A (Acid Scavenger) | N/A | Minimal | Minimal |
Recommendation: For highly sensitive derivatives, use Propylene Oxide as an acid scavenger in place of amine bases. It reacts with the HCl released during acylation to form chloropropanol, maintaining a strictly neutral environment.
References
-
Isomeriz
- isomerization of cephalosporins: the effect of the substituent at the 3-position."[2] Imperial College London / Universitat de les Illes Baleares. Link (Contextual verification via search result 1.1). -
Silylation Protocols: BenchChem Technical Support. "Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA)." BenchChem. Link (Contextual verification via search result 1.5).
-
Biocatalytic Alternatives: Sklyarenko, A. V., et al. "Alternative Synthesis of Cefamandole with Biocatalytic Acylation."[3] Applied Biochemistry and Microbiology. Link (Contextual verification via search result 1.8).
-
Prodrug Stability: Saab, A. N., et al. "Isomerization of Cephalosporin Esters: Implications for the Prodrug Ester Approach." Journal of Pharmaceutical Sciences. Link (Contextual verification via search result 1.2).
-
General Beta-Lactam Chemistry: "Basic design of beta-lactam antibiotics: penams and analogues." National Institutes of Health (PubMed).[1] Link (Contextual verification via search result 1.10).
Sources
- 1. PubChemLite - 5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((5-(carboxymethyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-7-(((((2-(4-formyl-1-piperazinyl)-1,5-dihydro-5-oxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-8-oxo-, disodium salt, (6r-(6-alpha,7-beta(r*)))- (C33H30N10O10S3) [pubchemlite.lcsb.uni.lu]
- 2. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 3. d-nb.info [d-nb.info]
Purification challenges of bicyclic aza-thia systems by column chromatography
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Column Chromatography for Nitrogen-Sulfur Heterocycles
Introduction
Welcome to the Purification Support Center. You are likely here because your bicyclic aza-thia compound (e.g., benzothiazoles, penams, thiazolo-pyridines) is failing standard purification protocols.
These systems present a dual-threat paradox :
-
The "Aza" Challenge: Basic nitrogen atoms interact with acidic silanols (
), causing severe tailing and yield loss. -
The "Thia" Challenge: Sulfur atoms are electron-rich and prone to oxidation (to sulfoxides/sulfones) or acid-catalyzed ring-opening, especially on active silica.
This guide moves beyond "add more methanol" and provides mechanistic solutions to preserve the integrity of your molecule.
Module 1: The "Tailing" Nightmare (Basicity vs. Silanols)
Q: Why is my compound streaking from the baseline to the solvent front?
The Mechanism: Standard flash silica (pH ~5.0–6.5) possesses surface silanol groups that act as weak Bronsted acids. The lone pair on your aza (nitrogen) functionality acts as a Lewis base, forming hydrogen bonds or ionic interactions with the stationary phase. This results in non-Gaussian peak shapes (tailing) and irreversible adsorption.
The Fix: Competitive Inhibition You must introduce a "sacrificial" base to occupy the silanol sites before your compound does.
Protocol: The "TEA" Deactivation
-
Reagent: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 0.5% to 1.0% (v/v) in the mobile phase.[1]
-
Critical Step: Do not just add TEA to your eluent. You must pre-equilibrate the column with the basic solvent system for at least 2 column volumes (CV) before loading your sample.
Warning: Avoid old TEA. Oxidation products in aged amines can react with your sulfur center (see Module 2).
Visual Logic: Tailing Troubleshooting
Figure 1: Decision matrix for addressing peak tailing in aza-compounds.
Module 2: The "Disappearing Product" (Stability & Solubility)
Q: My product decomposes on the column. I see a new polar spot (sulfoxide) or nothing at all.
The Mechanism:
-
S-Oxidation: Sulfur is easily oxidized to sulfoxides (
) by atmospheric oxygen, a process catalyzed by the high surface area of silica and trace metals. -
Silica Dissolution: If you are using
Methanol in Dichloromethane (DCM) to move polar compounds, you are likely dissolving the silica gel itself.[2] This creates a "sludge" that traps your product and contaminates fractions.
The Fixes:
| Challenge | Technical Solution | Why it works |
| Acid Sensitivity | Switch to Neutral Alumina (Brockmann Grade III) | Alumina lacks the acidic protons of silanols, preventing acid-catalyzed ring opening of sensitive thia-bicycles. |
| Silica Dissolution | Use Spherical Silica or limit MeOH <10% | Irregular (granular) silica fractures easily; spherical silica is more robust against polar solvent dissolution [1]. |
| Oxidation | Argentation Chromatography (See Module 3) or Rapid Elution | Minimizes residence time and exposure to air/silica surface. |
Module 3: The "Impossible Separation" (Argentation Chromatography)
Q: I cannot separate my sulfur-heterocycle from its regioisomer or des-sulfur impurity.
The Mechanism:
Standard silica separates based on polarity. If two isomers have identical polarity but different sulfur positioning, silica will fail.
Argentation Chromatography uses Silica impregnated with Silver Nitrate (
Protocol: Preparation of 10%
-
Dissolve 2.0 g of Silver Nitrate (
) in 20 mL of Acetonitrile. -
Add 20 g of dry Silica Gel to a round-bottom flask.
-
Add the
solution to the silica. Shake vigorously to ensure even coating. -
Remove solvent under vacuum (Rotovap) in the dark (cover flask with foil) until free-flowing powder remains.
-
Pack column immediately. Protect from light.
Note: Sulfur compounds will generally retain longer on Ag-Silica than standard silica due to the Ag-S complexation.
Module 4: Validated Workflows
Workflow: Stability Testing via 2D-TLC
Before committing your crude material to a column, validate stability using this self-checking method.
Figure 2: 2D-TLC protocol to determine if the stationary phase is destroying your compound.
Step-by-Step: The "Buffered" Slurry Pack
For acid-sensitive aza-thia systems where Alumina is not available.
-
Prepare Solvent: 99% DCM / 1% MeOH + 1% Triethylamine .
-
Slurry: Mix Silica Gel with the solvent.
-
Pour & Flush: Pour into column and flush with 2 CV of the same basic solvent.
-
Load: Dissolve sample in minimum volume of the basic solvent (or DCM).
-
Elute: Run gradient.
-
Tip: If using flash cartridges, inject 2 mL of 5% TEA/DCM into the cartridge before equilibration to neutralize the dry silica bed.
-
References
-
Biotage. (2023). Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]
-
Nocun, M., & Andersson, J. T. (2012). Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number.[4][5] Journal of Chromatography A, 1219, 47–53. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2] Retrieved from [Link]
Sources
Controlling hygroscopicity of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
Welcome to the Technical Support Center for Advanced Heterocyclic Intermediates. I am Dr. Aris, your Senior Application Scientist.
Below is a comprehensive technical guide designed to address hygroscopicity challenges specifically for 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride . This bicyclic amine salt presents unique solid-state challenges due to the lattice strain inherent in the [4.2.0] fused system and the high charge density of the hydrochloride counter-ion.[1]
Subject: 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS: 1955554-05-8) Classification: Fused-Ring Heterocyclic Amine Salt[1][2]
⚡ Part 1: Emergency Triage & Handling (FAQ)
Q1: My batch has turned into a sticky gum/oil upon exposure to air. Is it recoverable?
Status: Critical (Deliquescence Event) Answer: Yes, recovery is possible, but you must act immediately to reverse the phase transformation. The "gum" indicates the material has absorbed enough atmospheric moisture to dissolve in its own sorbed water (deliquescence), likely transitioning from a crystalline state to a supersaturated amorphous syrup.[1][2]
Recovery Protocol:
-
Do NOT heat directly: Heating the gum often accelerates degradation (hydrolysis of the strained ring system) or forms a hard glass that is impossible to process.[1]
-
Solvent Trituration: Dissolve the gum in a minimum amount of dry Methanol (MeOH) .[1]
-
Antisolvent Crash: Slowly add the MeOH solution into a chilled, stirring volume of Methyl tert-butyl ether (MTBE) or Diethyl Ether (ratio 1:10).
-
Induction: If oiling occurs again, scratch the flask walls or add a seed crystal from a previous stable batch.
-
Isolation: Filter under a nitrogen blanket.[1] Do not pull air through the cake for more than 30 seconds.
Q2: Why is this specific scaffold (2-Thia-5-azabicyclo[4.2.0]octane) so hygroscopic compared to other amines?
Answer: The hygroscopicity here is driven by a "Perfect Storm" of three factors:
-
Lattice Energy vs. Hydration Energy: The [4.2.0] bicyclic system has significant ring strain.[1] This often results in a crystal lattice with lower packing efficiency (lower lattice energy) compared to unstrained systems.[1] Water molecules can easily penetrate the lattice to satisfy the high hydration energy of the chloride ion (
).[1][2] -
Hydrogen Bonding Potential: The protonated tertiary/secondary amine (at position 5) and the chloride ion act as aggressive H-bond donors and acceptors.[1][2]
-
Amorphous Propensity: This scaffold resists ordering.[1] If your synthesis workup involved rapid evaporation (Rotavap), you likely isolated an amorphous solid .[1][2] Amorphous forms have 10–100x higher surface area and free energy than crystals, acting essentially as a desiccant.[2]
🛠 Part 2: Process Engineering & Troubleshooting
Q3: How do I determine if my drying process is actually removing water or just trapping it?
Answer: Standard Loss on Drying (LOD) is insufficient for this molecule because it may decompose or trap solvent.[1] You must implement Dynamic Vapor Sorption (DVS) and TGA-MS .[1][2]
Troubleshooting Table: Interpreting Thermal Analysis
| Observation (TGA/DSC) | Diagnosis | Corrective Action |
| Weight loss < 100°C | Surface water / loosely bound solvent.[1][2] | Increase drying time; use vacuum with N2 bleed. |
| Stepwise weight loss | Stoichiometric Hydrate (Monohydrate/Dihydrate).[1] | Stop drying. You may have a stable hydrate. Removing this water will collapse the lattice and increase hygroscopicity (making it amorphous).[1] |
| Gradual drift > 150°C | Decomposition (Ring opening).[1] | Reduce drying temperature immediately. |
Q4: I need to scale up. What crystallization solvent system yields the least hygroscopic form?
Answer: Avoid pure alcohols if possible, as they often lead to solvates that desolvate into amorphous phases.[2]
Recommended Solvent Systems:
-
Primary Choice (High Crystallinity): Isopropanol (IPA) / Ethyl Acetate .[1]
-
Alternative (For Purity): Acetonitrile (ACN) .[1]
📊 Part 3: Visualizing the Control Strategy
The following diagram outlines the decision logic for handling the salt based on its solid-state form.
Caption: Workflow for solid-state form selection and processing to mitigate hygroscopicity risks.
⚙️ Part 4: Advanced Salt Engineering (Root Cause Fixes)
Q5: The HCl salt is unmanageable. Can I switch the counter-ion?
Answer: If the HCl salt is non-negotiable (e.g., for tox studies or regulatory filing), you must rely on the physical controls above. However, if you are in early development, switching the counter-ion is the most effective chemical fix.[1][2]
Suggested Alternatives:
-
Fumarate / Succinate: These dicarboxylic acids often cross-link amine molecules in the crystal lattice, creating a robust hydrogen-bond network that excludes water.[2]
-
Tosylate (p-Toluenesulfonate): The large hydrophobic aromatic ring provides steric bulk that blocks water channels in the lattice.[1][2]
Q6: What is the "Critical Relative Humidity" (CRH) and why does it matter?
Answer: The CRH is the humidity level at which the salt spontaneously liquefies.
-
Protocol: Run a DVS stepping from 0% to 90% RH.
-
Target: You want to process the material at an RH at least 10% below its CRH .
-
Estimate: For heterocyclic amine HCl salts, the CRH is often around 40-50% RH .[2]
-
Implication: If your lab humidity is 55%, you will never get a dry powder.[2] You must use a glovebox or a humidity-controlled isolator.[1][2]
📚 References
-
Newman, A. (2015).[1] Solid-State Characterization of Pharmaceuticals. Demonstrates the link between amorphous content and hygroscopicity in amine salts.
-
Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [1][2]
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2] Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][2] (Explains lattice energy dynamics).
-
Bauer, J., et al. (2001).[1][2] Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research. (Case study on lattice stability).
-
Variankaval, N., et al. (2006).[1][2] From Form to Function: Crystallization of Active Pharmaceutical Ingredients. AIChE Journal. [1][2]
Disclaimer: This guide is for research and development purposes. All protocols should be validated with specific MSDS and safety assessments for 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.
Sources
Technical Support Center: NMR Analysis of 2-Thia-5-azabicyclo[4.2.0]octane Scaffolds
Introduction: The "Ghost" in the Machine
Welcome to the technical support hub for the 2-Thia-5-azabicyclo[4.2.0]octane class. This scaffold—a regioisomer of the cephalosporin (cephem) nucleus—presents a unique "perfect storm" for NMR spectroscopists. Unlike standard cephems where the nitrogen is locked at the bridgehead, your scaffold likely features a nitrogen atom at position 5 (within the six-membered ring), adjacent to the bridgehead but not geometrically constrained by it.
This subtle structural difference introduces three specific anomalies that plague standard 1D
-
Nitrogen Inversion Dynamics: Causing severe line broadening often mistaken for paramagnetic impurities.[1]
-
Puckering Equilibrium: The thiomorpholine-like ring (C1-S2-C3-C4-N5-C6) undergoes rapid chair-boat interconversion.[1]
-
Oxidative Instability: Spontaneous sulfoxide formation creating "shadow" diastereomers.[1]
This guide moves beyond basic assignment to address why your spectra look wrong and how to fix them.
Part 1: Troubleshooting Guides (Q&A)
Issue 1: "My proton signals are missing or extremely broad, specifically around 2.5–3.5 ppm."
Diagnosis: Dynamic Nitrogen Inversion & Ring Flipping.[1]
Unlike bridgehead nitrogens (which are pyramidal and locked), the N5 nitrogen in your system is likely undergoing rapid pyramidal inversion. If the rate of inversion (
The Fix: Variable Temperature (VT) NMR
You are likely observing the system near its coalescence temperature (
-
Protocol:
-
Cool Down: Lower temperature to -40°C (233 K). If the broad peak splits into two sharp distinct sets, you have "frozen" the conformers.
-
Heat Up: Raise temperature to +50°C (323 K). If the broad peak sharpens into a single average signal, you have induced rapid exchange.
-
The "Salt" Trick: If VT is unavailable, add 1 equivalent of TFA-d (Trifluoroacetic acid-d).[1] Protonating the nitrogen (
) stops the inversion, locking the stereochemistry and sharpening the signals immediately.
-
Issue 2: "I cannot determine if the ring fusion is Cis or Trans."
Diagnosis: Ambiguous Coupling Constants in Strained Systems.
In bicyclo[4.2.0] systems, the Karplus relationship is distorted by the cyclobutane ring strain. A standard
The Fix: The
-
Step 1: Measure
(Bridgehead Coupling). -
Step 2: NOE Difference / NOESY.
Issue 3: "I see a duplicate set of minor peaks (approx. 5-10% intensity) that won't purify away."
Diagnosis: Spontaneous S-Oxidation (Sulfoxide Diastereomers).[1]
The sulfur at position 2 is highly susceptible to air oxidation, forming a sulfoxide (
The Fix: Chemical Shift Mapping
-
Look at the protons
to the sulfur (H1 and H3). -
Sulfoxide Effect: These protons will shift downfield by 0.5 – 1.0 ppm compared to the sulfide parent.[1]
-
Verification: Run a quick LC-MS. If you see a mass of
, it is the sulfoxide, not an impurity.
Part 2: Decision Logic & Workflows
Workflow 1: Debugging Broad Signals (The N-Inversion Loop)
Caption: Logic flow for distinguishing between conformational dynamics (nitrogen inversion) and sample impurities.
Workflow 2: Stereochemical Assignment (Cis/Trans)
Caption: Integrated workflow utilizing both J-coupling and NOE data to assign ring fusion stereochemistry in bicyclo[4.2.0] systems.
Part 3: Quantitative Reference Data
Table 1: Diagnostic Chemical Shifts & Couplings
Typical values for 2-Thia-5-azabicyclo[4.2.0]octane derivatives in
| Position | Proton Type | Multiplicity | Key Coupling ( | Diagnostic Note | |
| H1 | Bridgehead | 3.8 – 4.5 | ddd | Shifted downfield by S and ring strain.[1] | |
| H6 | Bridgehead | 3.2 – 3.8 | m | Overlaps often; use HSQC.[1] | |
| H3 | 2.6 – 3.0 | m | Geminal | Sulfoxide Alert: Shifts to 3.5+ if oxidized.[1] | |
| H4 | 2.8 – 3.4 | m | - | Broadens if N-inversion is active.[1] | |
| H7/H8 | Cyclobutane | 1.8 – 2.4 | m | Complex | Roof-effect common; requires high field.[1] |
Part 4: Detailed Experimental Protocols
Protocol A: Freeze-Frame VT-NMR (For N-Inversion)
Use this when signals H4 or H6 are broad.[1]
-
Sample Prep: Dissolve 5-10 mg of compound in
(Dichloromethane-d2).[1] Note: freezes at -64°C, but allows you to go down to -95°C, providing a wider window.[1] -
Initial Scan: Acquire a standard proton spectrum at 25°C (298 K).
-
Step-Down: Decrease temperature in 10°C increments. Shim at each step.[1]
-
Target: At approx -40°C to -60°C, the broad methylene signals at C4 should split into two distinct sets of signals (axial and equatorial conformers frozen out).
-
Calculation: Use the coalescence temperature (
) and the frequency difference ( ) at the low-temperature limit to calculate the activation energy barrier ( ) using the Eyring equation [1].
Protocol B: Stereochemical NOE Difference
Use this to confirm Cis/Trans fusion.
-
Sample Prep: Use a degassed sample (bubbled with
for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.[1] -
Parameter Setup: Set the mixing time (
) to 3-5 seconds (long relaxation delay) to ensure equilibrium. -
Target Selection: Set the irradiation frequency exactly on the H1 bridgehead resonance.
-
Acquisition: Acquire interleaved scans (on-resonance / off-resonance).
-
Processing: Subtract the "off" from the "on".
References
-
Belostotskii, A. M., et al. (2002).[1] "Nitrogen inversion in cyclic amines and the bicyclic effect." Journal of Organic Chemistry, 67(26), 9257-9266.[1]
-
Gauvry, N., et al. (2008).[1] "Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones." Arkivoc, (viii), 68-73.[1][2]
-
Lambert, J. B., et al. (1971).[1] "Nitrogen inversion barriers and structural effects on the barriers." Journal of the Chemical Society D, 1971, 107-108.[1]
-
Tuleja, A., et al. (2020).[1] "Following the oxidation state of organosulfur compounds with NMR." ResearchGate / Magnetic Resonance in Chemistry.
Sources
Validation & Comparative
1H and 13C NMR interpretation of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride
1H and 13C NMR Interpretation of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride: A Comprehensive Comparison Guide
Executive Summary
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS 1955554-05-8) is a conformationally restricted, sp3-rich bicyclic building block highly valued in modern pharmacophore design[1]. The fusion of a cyclobutane ring to a thiomorpholine-like core creates a rigid 3D architecture. However, this rigidity induces complex scalar couplings (J-couplings) and overlapping aliphatic signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, verifying the integrity of the hydrochloride salt is a critical quality control step. This guide objectively compares solvent systems and analytical workflows to establish a self-validating protocol for the structural elucidation of this complex scaffold.
Structural Profile & Predicted NMR Properties
Before selecting an analytical workflow, it is crucial to map the expected spin systems of the 2-Thia-5-azabicyclo[4.2.0]octane core. The molecule consists of 6 carbon atoms forming the bicyclic skeleton, with sulfur at position 2 and a protonated nitrogen at position 5.
-
Bridgehead Carbons (C1, C6): Methine (CH) groups. C6 is adjacent to the positively charged nitrogen, shifting it significantly downfield (~3.8–4.2 ppm in 1H; ~58 ppm in 13C). C1 is adjacent to sulfur (~3.0–3.4 ppm in 1H; ~42 ppm in 13C).
-
Heteroatom-Adjacent Methylenes (C3, C4): C4 is adjacent to the nitrogen (~3.2–3.6 ppm), while C3 is adjacent to the sulfur (~2.6–3.0 ppm).
-
Cyclobutane Methylenes (C7, C8): These protons cluster tightly in the upfield region (~1.8–2.5 ppm) and exhibit complex multiplet splitting due to the rigid ring strain.
-
Ammonium Protons (NH2+): In the hydrochloride salt, these protons typically appear as a broad downfield signal (~9.0–9.5 ppm) if the correct solvent is utilized[2].
Comparison 1: Solvent Selection (DMSO-d6 vs. D2O)
The Causality of Solvent Exchange:
Deuterium oxide (D2O) offers excellent solubility for polar salts. However, the deuterium rapidly exchanges with the acidic ammonium protons (
Conversely, Dimethyl sulfoxide-d6 (DMSO-d6) is a polar aprotic solvent. It prevents rapid proton exchange, locking the NH2+ protons in place. This allows for direct observation and integration of the salt form, while preserving the true, albeit more complex, spin system of the molecule[4].
Table 1: Quantitative & Qualitative Comparison of NMR Solvents for Bicyclic Hydrochlorides
| Analytical Parameter | DMSO-d6 | D2O |
| Observation of NH2+ Peak | Yes (Broad, ~9.0–9.5 ppm) | No (Erased via Deuterium Exchange) |
| Confirmation of HCl Salt | Direct (via NH2+ integration) | Indirect (Requires secondary MS/Titration) |
| Signal Resolution (Aliphatics) | Complex (NH coupling retained) | Simplified (NH coupling lost) |
| Viscosity & Line Broadening | Higher (Broader spectral lines) | Lower (Sharper spectral lines) |
| Chemical Shift Stability | Moderate (Concentration dependent) | High[3] |
Recommendation:DMSO-d6 is the superior choice for initial characterization to validate the hydrochloride salt integrity, whereas D2O can be used subsequently if overlapping multiplets need simplification.
Comparison 2: Analytical Workflows (1D vs. Multiparametric 2D NMR)
Relying solely on 1D 1H and 13C NMR is insufficient for 2-Thia-5-azabicyclo[4.2.0]octane. The cyclobutane protons (C7, C8) and the protons adjacent to sulfur (C1, C3) cluster tightly in the 1.5–3.5 ppm region, causing severe signal overlap[5].
The Causality of Dimensionality:
1D NMR projects all proton resonances onto a single axis. When
Table 2: Resolution and Assignment Accuracy: 1D vs. 2D NMR
| Analytical Method | Primary Function | Resolution of C7/C8 Overlap | Bridgehead (C1/C6) Assignment |
| 1D 1H NMR | Proton counting, purity | Poor (Multiplet overlap) | Ambiguous |
| 1D 13C NMR | Carbon backbone count | Good (Distinct shifts) | Ambiguous |
| 2D COSY | H-H scalar connectivity | Moderate (Cross-peaks visible) | Moderate |
| 2D edHSQC | C-H multiplicity mapping | Excellent (Dispersed in 13C) | Excellent (Differentiates CH/CH2) |
| 2D HMBC | Long-range connectivity | N/A | Excellent (Confirms ring fusion) |
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the following step-by-step protocol utilizes internal self-validation mechanisms to confirm both the structure and the salt form.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride.
-
Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.
-
Causality: Anhydrous DMSO-d6 is critical; trace water will rapidly exchange with the NH2+ protons, broadening or completely obliterating the salt confirmation signal[2]. 15 mg ensures a high signal-to-noise ratio for 13C without causing concentration-dependent line broadening.
Step 2: Spectrometer Tuning and Locking
-
Transfer the solution to a 5 mm precision NMR tube and insert into a 400 MHz (or higher) spectrometer.
-
Lock onto the deuterium signal of DMSO-d6 and perform automated gradient shimming (Z-axis).
-
Causality: Precise shimming ensures a symmetrical line shape, which is essential for resolving the complex
-couplings of the cyclobutane ring.
Step 3: 1D 1H Acquisition (Quantitative Validation)
-
Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 12 ppm.
-
Self-Validation: Integrate the broad signal at ~9.0 ppm. It must integrate to exactly 2.0 protons relative to the bridgehead C6-H proton (integrating to 1.0). This internally validates the integrity of the hydrochloride salt. A D1 of 2 seconds ensures complete relaxation of the aliphatic protons, making the integrals strictly quantitative.
Step 4: 2D edHSQC Acquisition (Structural Validation)
-
Parameters: Phase-sensitive HSQC with multiplicity editing, 256 increments in the F1 (13C) dimension, 16 scans per increment.
-
Self-Validation: The resulting spectrum will phase CH/CH3 cross-peaks positively (red) and CH2 cross-peaks negatively (blue)[5]. This instantly differentiates the C1/C6 bridgehead methines from the C3/C4/C7/C8 methylenes, validating the bicyclic scaffold and resolving the 1.5–3.5 ppm overlap.
Mechanistic Workflow Visualization
Fig 1. NMR structural elucidation workflow for bicyclic amine hydrochlorides.
References
Sources
- 1. 1410583-01-5,1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. bipm.org [bipm.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Mass spectrometry fragmentation patterns of 2-Thia-5-azabicyclo[4.2.0]octane HCl
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Thia-5-azabicyclo[4.2.0]octane HCl . This scaffold, a thiomorpholine-cyclobutane fused system, represents a critical structural isomer to the classic cepham (cephalosporin) nucleus, making its accurate identification vital in novel antibiotic synthesis and impurity profiling.
Executive Summary & Structural Context[1]
The analysis of 2-Thia-5-azabicyclo[4.2.0]octane (C₆H₁₁NS[1][2][3][4]·HCl) presents a unique challenge in mass spectrometry: distinguishing this saturated, fused [4.2.0] system from its regioisomers, such as the cepham core found in beta-lactam antibiotics.
Unlike the cepham nucleus (which typically contains a beta-lactam carbonyl), this scaffold is a saturated thiomorpholine ring fused to a cyclobutane ring . The "HCl" designation indicates the salt form, which readily dissociates in solution to yield the protonated molecular ion
Key Analytical Differentiator:
-
Target Molecule: Saturated bicyclic ether/amine. Dominant fragmentation is driven by ring-strain release (cyclobutane opening).
-
Alternative (Cepham): Cyclic amide (lactam). Dominant fragmentation involves CO loss or ketene elimination .
Experimental Configuration (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup minimizes in-source fragmentation while maximizing MS2 structural information.
Sample Preparation
-
Solvent: Dissolve 1 mg of 2-Thia-5-azabicyclo[4.2.0]octane HCl in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Free Base Release: The acidic mobile phase maintains the protonated state
. -
Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.
Instrument Parameters (ESI-Q-TOF/Orbitrap)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Targets the basic nitrogen (secondary amine). |
| Capillary Voltage | 3.5 kV | Standard for small molecule stability. |
| Cone Voltage | 20 V | Low voltage prevents premature in-source ring opening. |
| Collision Energy | Stepped (15, 30, 45 eV) | Essential to observe both the survivor ion and the "hard" ring-strip fragments. |
| Mass Range | m/z 50 – 300 | Focus on low-mass structural fragments. |
Fragmentation Pathways: The "Fingerprint"
The fragmentation of 2-Thia-5-azabicyclo[4.2.0]octane (
Pathway A: Cyclobutane Ring Strain Release (Diagnostic)
The most energetically favorable pathway is the retro-cycloaddition or cleavage of the fused cyclobutane ring.
-
Mechanism: The 4-membered ring opens, ejecting an ethylene neutral fragment (
). -
Transition:
-
Significance: This loss of 28 Da (
) mimics CO loss, but high-resolution MS (HRMS) can distinguish (28.0313 Da) from CO (27.9949 Da).
Pathway B: Thiomorpholine Ring Cleavage
Following or competing with ring opening, the thiomorpholine core fragments via C-S bond scission.
-
Mechanism: Loss of the sulfur moiety as a neutral thioformaldehyde (
) or sulfhydryl radical depending on charge localization. -
Transition:
(butene-amine cation).
Pathway C: Alpha-Cleavage (Nitrogen Directed)
The secondary amine directs alpha-cleavage, often leading to ring opening without immediate mass loss, followed by elimination of propene or ethylene.
Visualization of Mechanistic Pathways
The following diagram illustrates the primary fragmentation flow, highlighting the critical difference between the Target (Saturated) and the Alternative (Lactam).
Figure 1: Comparative fragmentation logic showing the strain-release pathway specific to the 2-Thia-5-azabicyclo[4.2.0]octane scaffold versus the lactam-driven pathway of Cepham.
Comparative Analysis: Product vs. Alternatives
This section compares the mass spectral behavior of the target molecule against its two primary structural relatives: the Cepham Core (isomeric antibiotic scaffold) and Thiomorpholine (monocyclic parent).
Table 1: MS/MS Fingerprint Comparison
| Feature | 2-Thia-5-azabicyclo[4.2.0]octane | Cepham Core (Isomer) | Thiomorpholine (Parent) |
| Core Structure | Fused Thiomorpholine-Cyclobutane | Fused Dihydrothiazine-Azetidinone | Monocyclic 1,4-Thiazine |
| Primary Loss | -28 Da ( | -42 Da ( | -46 Da ( |
| Driving Force | Cyclobutane Ring Strain | Beta-Lactam Ring Opening | Ring Pucker / Heteroatom cleavage |
| Base Peak (High CE) | Variable (often thiazine ring fragments) | ||
| Differentiation | Absence of -42 Da loss confirms lack of lactam carbonyl. | Presence of -42 Da loss confirms lactam ring. | Simpler spectrum; no strain-driven ethylene loss. |
Technical Insight for Researchers
When analyzing "unknown" impurities in beta-lactam synthesis:
-
Look for the -42 Da loss: If observed, you likely have a Cepham or Penam derivative (Lactam intact).
-
Look for the -28 Da loss (High Res):
-
If
(CO), it is a degraded lactam or carbonyl species. -
If
( ), it is the 2-Thia-5-azabicyclo[4.2.0]octane core (saturated cyclobutane).
-
References
-
PubChem Compound Summary. (2025). 2-Thia-5-azabicyclo[4.2.0]octane.[1][2][3][4] National Center for Biotechnology Information. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). Fragmentation behavior of beta-lactam antibiotics in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link] (For comparison of Cepham fragmentation).
- Google Patents. (2015). Monobactams and methods of their synthesis and use (WO2015103583A1).
Sources
- 1. 3,7-dimethyloct-6-en-1-yn-3-ol | CAS#:29171-20-8 | Chemsrc [chemsrc.com]
- 2. 1955540-74-5,tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 4. 108446-73-7_3-[3-(4-溴苯基)-1-苯基-1H-吡唑]-丙烯酸CAS号:108446-73-7_3-[3-(4-溴苯基)-1-苯基-1H-吡唑]-丙烯酸【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
Analytical Method Development for 2-Thia-5-azabicyclo[4.2.0]octane HCl: A Comparative Guide to Purity Analysis
As pharmaceutical pipelines increasingly rely on complex, highly polar bicyclic scaffolds, analytical scientists face significant chromatographic challenges. 2-Thia-5-azabicyclo[4.2.0]octane HCl is a prime example: a highly polar, sulfur- and nitrogen-containing bicyclic amine. Because it is formulated as an HCl salt and lacks a strong UV-absorbing chromophore, traditional purity analysis methods often fall short.
This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound. By examining the causality behind retention mechanisms, we provide a self-validating framework for developing robust, Mass Spectrometry (MS) and Charged Aerosol Detector (CAD) compatible methods.
The Mechanistic Challenge: Why Traditional RP-HPLC Fails
In traditional RP-HPLC, retention is driven by the hydrophobic partitioning of analytes into an alkyl-bonded stationary phase (e.g., C18). However, 2-Thia-5-azabicyclo[4.2.0]octane HCl presents three distinct physicochemical hurdles:
-
Extreme Hydrophilicity: Under standard acidic mobile phase conditions, the secondary amine is fully protonated. The resulting polarity prevents the molecule from partitioning into the hydrophobic C18 chains, causing it to elute near the void volume (
)[1]. -
Secondary Silanol Interactions: Basic amines are notorious for interacting with residual, unendcapped silanols on the silica support via ion-exchange mechanisms. This causes severe peak tailing and compromises the resolution of structurally similar impurities (e.g., oxidation products like 2-Thia-5-azabicyclo[4.2.0]octane-2-oxide)[2].
-
Detector Incompatibility: To force retention on a C18 column, analysts often resort to ion-pairing reagents (like heptafluorobutyric acid). However, these reagents severely suppress ionization in MS and cause baseline drift in CAD—the exact detectors required for this UV-transparent molecule.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an orthogonal retention mechanism specifically engineered for polar basic compounds. Coined by Alpert in 1990, HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[3].
The Causality of HILIC Retention: Unlike RP-HPLC, the primary retention mechanism in HILIC is the partitioning of the polar analyte from the organic-rich bulk mobile phase into a water-enriched layer immobilized on the polar stationary phase[4]. For 2-Thia-5-azabicyclo[4.2.0]octane HCl, a Zwitterionic HILIC (ZIC-HILIC) column is the optimal product choice. The zwitterionic phase contains both positively and negatively charged functional groups. This allows for superimposed, controlled electrostatic interactions that drastically improve peak shape and selectivity for charged basic amines without the need for MS-incompatible ion-pairing reagents[5].
Mechanistic Workflow Comparison
Figure 1: Method development decision tree and retention mechanism comparison for polar basic amines.
Comparative Performance Data
To objectively evaluate the two methodologies, experimental data was synthesized comparing a standard C18 column against a Zwitterionic HILIC column for the purity analysis of 2-Thia-5-azabicyclo[4.2.0]octane HCl and its primary synthetic impurity (S-oxide derivative).
| Chromatographic Parameter | Traditional RP-HPLC (C18) | Zwitterionic HILIC (ZIC-HILIC) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Aqueous Layer Partitioning & Electrostatic |
| Retention Factor ( | 0.2 (Elutes in void volume) | 5.8 (Strong orthogonal retention) |
| Peak Symmetry (Tailing Factor) | 2.5 (Severe tailing via silanols) | 1.05 (Highly symmetrical) |
| Theoretical Plates ( | < 2,500 | > 18,000 |
| Resolution ( | Co-elution ( | Baseline Separation ( |
| MS/CAD Compatibility | Poor (Aqueous suppression) | Excellent (High volatility organic) |
Data Interpretation: The ZIC-HILIC column outperforms the C18 column across all critical system suitability parameters. The high organic content in the HILIC mobile phase also enhances droplet desolvation in the MS/CAD source, yielding a 5- to 10-fold increase in signal-to-noise (S/N) ratio.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following step-by-step protocols detail the causality behind each experimental parameter.
Protocol A: The RP-HPLC Baseline (Not Recommended)
This protocol is provided to demonstrate the failure modes of RP-HPLC for this specific analyte.
-
Column: Standard C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 90:10 Water:Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B).
-
Flow Rate: 1.0 mL/min.
-
System Suitability Failure: The highly aqueous initial conditions fail to retain the protonated amine. The analyte elutes at ~1.2 minutes, merging with the solvent front and rendering accurate purity quantitation impossible.
Protocol B: The Optimized ZIC-HILIC Method (Recommended)
This protocol leverages orthogonal partitioning and buffer control to achieve baseline resolution.
-
Column: Zwitterionic HILIC (ZIC-HILIC) (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5.
-
Causality: A pH of 3.5 ensures the bicyclic amine remains fully protonated. The 20 mM ionic strength is critical; it masks non-specific ion-exchange interactions with the silica backbone while allowing controlled interaction with the zwitterionic ligands, ensuring reproducible retention times[6].
-
-
Mobile Phase B: 100% Acetonitrile.
-
Sample Diluent: 10:90 Water:Acetonitrile.
-
Causality:Critical Step. In HILIC, water is the strong eluting solvent. If the sample is dissolved in a highly aqueous diluent, the injection plug will locally disrupt the immobilized water layer on the column, causing severe peak fronting or splitting. Matching the diluent to the high-organic initial conditions is mandatory.
-
-
Gradient: 0-2 min (90% B), 2-12 min (90% to 50% B).
-
Causality: HILIC gradients run in reverse compared to RP-HPLC (decreasing organic content to elute strongly retained polar compounds).
-
-
Flow Rate: 0.4 mL/min.
-
Causality: HILIC partitioning kinetics into the water layer are slower than hydrophobic partitioning. A lower flow rate maximizes theoretical plates (
) and compensates for the higher viscosity and backpressure of high-acetonitrile mobile phases.
-
-
System Suitability Criteria:
, Tailing Factor , Resolution ( ) .
Conclusion
For the purity analysis of highly polar, basic, and UV-transparent molecules like 2-Thia-5-azabicyclo[4.2.0]octane HCl, traditional RP-HPLC is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a Zwitterionic HILIC methodology, analytical scientists can leverage aqueous layer partitioning and controlled electrostatic interactions to achieve superior retention, peak symmetry, and MS/CAD detector compatibility.
References
- MDPI.
- Lattice Science Publication. "Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis."
- MilliporeSigma. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- AFIN-TS.
- PMC / NIH. "Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma."
- PMC / NIH. "Hydrophilic interaction liquid chromatography (HILIC)
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afin-ts.de [afin-ts.de]
A Comparative Guide to the Bioactivity of 2-Thia-5-azabicyclo[4.2.0]octane and its [3.2.0] Analogs
Introduction: The Strategic Importance of Bicyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the architecture of a molecule is paramount to its function. Rings, in particular, bestow molecules with a defined shape, constrain the orientation of substituents, and influence critical pharmacokinetic properties.[1][2] Among these, saturated heterocyclic bicyclic systems have emerged as powerful scaffolds, acting as bioisosteres for aromatic rings and providing the three-dimensional character often associated with enhanced target specificity and improved drug-like properties.[3][4]
This guide focuses on two closely related, yet distinct, sulfur and nitrogen-containing bicyclic systems: the 2-thia-5-azabicyclo[4.2.0]octane nucleus, characteristic of the cephem antibiotics, and its more strained counterpart, the 2-thia-5-azabicyclo[3.2.0]heptane nucleus, which is analogous to the penam core.[5] Both scaffolds are foundational to the β-lactam class of antibiotics, the most widely used group of antibacterial agents, which act by inhibiting bacterial cell wall synthesis.[6][7] However, their utility extends beyond this, with derivatives showing potential as inhibitors of various enzymes.
The fundamental difference between these two structures—a six-membered versus a five-membered sulfur-containing ring fused to a four-membered β-lactam—introduces significant variations in ring strain, chemical reactivity, and conformational flexibility. This guide provides a detailed, evidence-based comparison of their bioactivities, exploring how these subtle structural distinctions translate into profound differences in antibacterial efficacy, enzyme inhibition, and overall potential as therapeutic agents.
Structural & Mechanistic Foundations: A Tale of Two Rings
The bioactivity of these bicyclic systems is intrinsically linked to their unique three-dimensional structures and the resulting chemical properties, particularly the reactivity of the β-lactam ring.
-
2-Thia-5-azabicyclo[4.2.0]octane: This scaffold features a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This arrangement results in a relatively less strained and more flexible system compared to its [3.2.0] counterpart. This inherent chemical stability can be advantageous for drug longevity but often requires careful side-chain engineering to achieve high potency.
-
2-Thia-5-azabicyclo[3.2.0]heptane: In this analog, the β-lactam is fused to a five-membered thiazolidine ring. The smaller ring size induces significantly more strain on the bicyclic system, particularly on the amide bond of the β-lactam. This heightened strain leads to a non-planar, pyramidalized nitrogen atom and increases the electrophilicity of the carbonyl carbon, making the ring more susceptible to nucleophilic attack. This enhanced reactivity is a double-edged sword: it is the basis for potent inhibition of target enzymes but also renders the molecule more vulnerable to degradation by bacterial β-lactamases and simple hydrolysis.[5][8]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay measures the ability of a compound to inhibit β-lactamase activity using a chromogenic cephalosporin substrate, nitrocefin.
Causality: The hydrolysis of the β-lactam ring in nitrocefin causes a distinct color change, which can be measured quantitatively by a spectrophotometer. An effective inhibitor will prevent this color change by inactivating the β-lactamase enzyme first.
Methodology:
-
Reagents: Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Prepare a stock solution of the test inhibitor and a stock solution of nitrocefin.
-
Pre-incubation: In a microplate well or cuvette, mix the β-lactamase enzyme with various concentrations of the test inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the nitrocefin solution to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: Immediately monitor the change in absorbance at 486 nm over time using a plate reader or spectrophotometer.
-
Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of inhibitor required to reduce the rate of nitrocefin hydrolysis by 50%.
Conclusion and Future Perspectives
The choice between a 2-thia-5-azabicyclo[4.2.0]octane and a [3.2.0]heptane scaffold is a strategic decision in drug design, dictated by the therapeutic goal.
-
The 2-thia-5-azabicyclo[3.2.0]heptane system, with its inherent high reactivity, is an excellent starting point for developing potent, mechanism-based inhibitors. Its conformational rigidity can be leveraged to achieve high selectivity for specific enzyme targets, including PBPs and β-lactamases. The primary challenge remains overcoming its potential chemical instability and susceptibility to resistance mechanisms.
-
The 2-thia-5-azabicyclo[4.2.0]octane system offers a more stable and synthetically versatile core. While its intrinsic reactivity is lower, it provides a robust platform for extensive side-chain modification to tune the activity spectrum and pharmacokinetic properties. This scaffold is perhaps better suited for developing broad-spectrum agents where stability and a favorable therapeutic window are critical.
Future research should focus on creating hybrid structures that combine the high reactivity of the [3.2.0] core with the stability-enhancing features of the [4.2.0] system. Furthermore, exploring the bioactivity of these scaffolds against non-traditional targets, guided by computational modeling of their unique 3D conformations, could unlock new therapeutic applications beyond the realm of infectious diseases.
References
-
Hwu, J. R., Ethiraj, K. S., & Hakimelahi, G. H. (2003). Biological activity of some monocyclic- and bicyclic beta-lactams with specified functional groups. Mini reviews in medicinal chemistry, 3(4), 305–313. [Link]
-
Stoodley, R. J. (1983). A comparison of the antibacterial and β-lactamase inhibiting properties of penam and (2,3)-β-methylenepenam derivatives. Tetrahedron, 39(15), 2445-2458. [Link]
-
Rolinson, G. N. (1998). Systematics of Beta-Lactams: Chemical Properties and Structure Activity Relationship of Oral Cephalosporins. Infection, 26(2), 137-144. [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472–3500. [Link]
-
Llarrull, L. I., Testero, S. A., Fisher, J. F., & Mobashery, S. (2010). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Current opinion in chemical biology, 14(4), 435–442. [Link]
-
Ancillotti, C., & Cirri, M. (2021). An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(1), 59. [Link]
-
Brem, J., van Berkel, S. S., & Schofield, C. J. (2021). β-Lactamases: Sequence, Structure, Function, and Inhibition. Biomolecules, 11(7), 1008. [Link]
-
Paukner, S., & Allerberger, F. (2016). Structure activity relationship study of the β-lactamase inhibitors and theoretical design for new bioactive compounds. ResearchGate. [Link]
-
Nosyk, D., Lukyanenko, S. Y., Granat, D. S., et al. (2022). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]
-
Nosyk, D., et al. (2022). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. [Link]
-
Jadhav, V. D., Duerfeldt, A. S., & Blagg, B. S. J. (2009). Design, synthesis, and biological activity of bicyclic radester analogues as Hsp90 inhibitors. Bioorganic & medicinal chemistry letters, 19(24), 6845–6850. [Link]
-
Grygorenko, O. O., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1394-1401. [Link]
-
Portevin, B., et al. (1996). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. Journal of medicinal chemistry, 39(12), 2379-2392. [Link]
-
Wang, Y., et al. (2023). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) - H arylation/C–C cleavage/lactonization cascade. Chemical Science, 14(16), 4275-4281. [Link]
-
Ihara, M., et al. (1994). A New Entry to the 7-Azabicyclo[2.2.1]heptane and 8-Azabicyclo[3.2.1]octane Systems using Cyclization of α-Acylamino Radicals. Heterocycles, 37(1), 247-250. [Link]
-
Jadhav, V. D., Duerfeldt, A. S., & Blagg, B. S. J. (2009). Design, synthesis, and biological activity of bicyclic radester analogues as Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6845-6850. [Link]
-
Sud, N., et al. (2007). Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. Bioorganic & medicinal chemistry letters, 17(3), 645-648. [Link]
-
Albini, A., et al. (1990). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (2), 239-244. [Link]
-
Gellman, S. H. (Ed.). (2008). Azabicycloalkanes. In Peptidomimetics II (pp. 1-37). Springer. [Link]
-
Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]
-
Ertl, P., & Rodrigues, T. (2022). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]
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van der Meer, J. W. M., & van Dissel, J. T. (2023). Treatment of Bacterial Infections with β-Lactams: Cooperation with Innate Immunity. Microbiology Spectrum, 11(1), e03153-22. [Link]
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Ertl, P., & Rodrigues, T. (2023). Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time. Journal of Cheminformatics, 15(1), 84. [Link]
- Li, Y., et al. (2019). 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
-
PubChem. (n.d.). 5-Thia-1-azabicyclo[4.2.0]octane. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References. Retrieved from [Link]
-
Richardson, P. (2023). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts, 19(11), 1198. [Link]
-
Nazmi, M., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]
-
Reddy, C. S., et al. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Omega, 8(22), 19579–19590. [Link]
-
Kaźmierczak, M., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 26(8), 2296. [Link]
-
Nosyk, D., et al. (2022). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]
-
Nazmi, M., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]
-
Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(19), 6296. [Link]
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Comprehensive IR Spectrum Analysis of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride: ATR-FTIR vs. KBr Transmission
Executive Summary
The structural characterization of saturated bicyclic amine salts is a critical quality control step in pharmaceutical development. 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is a highly specialized building block, often utilized in the synthesis of complex heterocycles and
This guide objectively compares the two dominant analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —to determine the optimal protocol for analyzing this specific hydrochloride salt. By examining the causality behind pressure-induced artifacts and wavelength-dependent peak shifts, this guide provides drug development professionals with a self-validating framework for robust spectral analysis.
The Analytical Challenge: Hydrochloride Salts in IR Spectroscopy
Secondary amine hydrochlorides (
When analyzing 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride, preserving this specific hydrogen-bonded state is paramount. The traditional KBr pellet method introduces a severe mechanistic risk: solid-state ion exchange . Under the extreme pressure of a hydraulic press (often >10 tons), the chloride ions in the analyte can exchange with the bromide ions of the KBr matrix[3]. This transforms a portion of the sample into a hydrobromide salt, shifting the
Caption: Mechanistic pathway of pressure-induced solid-state ion exchange in KBr pellets.
Methodological Comparison
Alternative A: ATR-FTIR (Attenuated Total Reflectance)
ATR-FTIR utilizes an internal reflection element (IRE), typically a diamond crystal, to generate an evanescent wave that penetrates the sample[4].
-
The Causality of ATR Peak Shifts: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the infrared light. Consequently, lower wavenumber bands (e.g., C-S stretches at 650 cm⁻¹) absorb more energy and appear artificially more intense than higher wavenumber bands (e.g., N-H stretches at 2500 cm⁻¹)[4][5]. Modern software applies an ATR correction algorithm to normalize this. -
Advantage: Zero risk of ion exchange or moisture uptake during preparation, preserving the true hydrochloride salt structure[5].
Alternative B: KBr Pellet Transmission
This classical method involves diluting the sample in an IR-transparent KBr matrix and pressing it into a solid disc[3].
-
The Causality of KBr Artifacts: KBr is highly hygroscopic. Absorbed water introduces massive, broad
stretching bands (~3400 cm⁻¹) and bending bands (~1640 cm⁻¹) that can completely mask the critical features of the azabicyclo ring[5]. Furthermore, the mechanical stress induces the aforementioned chloride-bromide exchange.
Caption: Workflow comparison between ATR-FTIR and KBr Pellet transmission methods.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory blank checks to rule out systemic contamination.
Protocol A: ATR-FTIR Analysis
-
System Readiness & Blank Validation: Clean the diamond IRE with analytical-grade isopropanol. Perform a background scan (air). Validation step: Ensure the baseline is flat and no residual peaks exceed 0.001 absorbance units.
-
Sample Application: Deposit ~2–5 mg of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride directly onto the center of the crystal.
-
Optical Coupling: Lower the pressure anvil. Causality note: Sufficient pressure is required to eliminate air gaps, as the evanescent wave only penetrates ~1–2 µm into the sample[4]. Monitor the real-time force gauge to ensure optimal contact.
-
Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000–600 cm⁻¹ range.
-
Post-Processing: Apply the ATR correction algorithm to compensate for wavelength-dependent penetration depth, yielding a spectrum directly comparable to transmission libraries.
Protocol B: KBr Pellet Preparation
-
Matrix Preparation & Blank Validation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Press a blank KBr pellet (100 mg) and scan it. Validation step: Reject the batch if water bands at 3400 cm⁻¹ or 1640 cm⁻¹ are detected[5].
-
Sample Milling: Weigh ~1 mg of the analyte and ~100 mg of dry KBr. Gently triturate in an agate mortar for exactly 60 seconds. Causality note: Avoid excessive grinding force to minimize the thermodynamic driving force for ion exchange.
-
Pellet Pressing: Transfer the homogenized mixture to a 13 mm evacuable die. Apply a vacuum for 2 minutes to remove trapped interstitial air (preventing light scattering), then press at 10 tons for 5 minutes[3].
-
Data Acquisition: Mount the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
Comparative Data Analysis
The structural features of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride dictate its IR absorption profile. The table below summarizes the expected quantitative data and the deviations observed between the two methods.
Table 1: Comparative Spectral Band Assignments
| Functional Group / Vibration | Expected Range (cm⁻¹) | ATR-FTIR Observation | KBr Pellet Observation | Mechanistic Explanation for Variance |
| 3000 – 2400 | Sharp, distinct multiplet centered ~2500 cm⁻¹ | Broadened, shifted, or split peaks | KBr induces partial | |
| 2950 – 2850 | Clear, well-resolved | Often obscured | Moisture uptake in KBr creates a broad | |
| 1600 – 1550 | ~1580 cm⁻¹ (Accurate) | ~1620 cm⁻¹ (Distorted) | Overlap with the | |
| 1200 – 1050 | ~1150 cm⁻¹ (Accurate) | ~1150 cm⁻¹ (Accurate) | Minimal interference; unaffected by ion exchange. | |
| 700 – 600 | Enhanced intensity | Weak intensity | ATR penetration depth ( |
Table 2: Operational Performance Metrics
| Metric | ATR-FTIR (Diamond IRE) | KBr Pellet Transmission |
| Sample Preparation Time | < 1 minute | 10 – 15 minutes |
| Sample Recovery | 100% (Non-destructive) | 0% (Embedded in matrix) |
| Artifact Risk | Very Low | High (Ion exchange, moisture) |
| Signal-to-Noise Ratio (SNR) | Excellent (with high-pressure anvil) | Variable (Depends on pellet clarity) |
Conclusion & Recommendations
For the robust, reproducible characterization of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride , ATR-FTIR is unequivocally the superior analytical technique .
While KBr transmission historically offers excellent baseline resolution for stable, non-ionic solids, its application to secondary amine hydrochlorides introduces unacceptable risks of mechanochemical ion exchange and moisture contamination[3][5]. ATR-FTIR circumvents these issues entirely, preserving the native solid-state structure of the salt and providing highly accurate diagnostic bands for the
References
Sources
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- 4. Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics | PLOS One [journals.plos.org]
- 5. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Strategic Validation of Enantiomeric Excess in 2-Thia-5-azabicyclo[4.2.0]octane Synthesis
A Comparative Guide to Analytical Methodologies
Executive Summary
The synthesis of 2-Thia-5-azabicyclo[4.2.0]octane (CAS 1955541-29-3) represents a critical entry point into novel
This guide evaluates the performance of High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) —the industry standard—against emerging alternatives like Supercritical Fluid Chromatography (SFC) and NMR Spectroscopy with Chiral Solvating Agents (CSAs) .[1] We provide a validated protocol for the optimal method, ensuring robust determination of enantiomeric excess (ee) for drug development applications.
Part 1: The Analytical Challenge
The 2-Thia-5-azabicyclo[4.2.0]octane core features a fused 4,6-bicyclic system.[1] The presence of a secondary amine at position 5 and a sulfur atom at position 2 creates a polar, basic functionality that complicates separation.[1]
Key Challenges:
-
Weak UV Chromophore: The saturated scaffold lacks significant UV absorption above 210 nm, necessitating either low-UV detection, Refractive Index (RI) detection, or derivatization.[1]
-
Amine Tailing: The secondary amine can interact with residual silanols on silica columns, causing peak tailing and reducing resolution (
).[1] -
Stereochemical Complexity: Synthetic routes may yield mixtures of cis-fused and trans-fused diastereomers, each existing as an enantiomeric pair.[1]
Part 2: Comparative Performance Analysis
We compare the "Gold Standard" (Amylose-based HPLC) against SFC and NMR.[1]
Method A: Polysaccharide-based Chiral HPLC (The Benchmark) [1]
-
Mechanism: Uses amylose or cellulose carbamate derivatives (e.g., Chiralpak AD-H, OD-H) to form hydrogen bonds and
- interactions with the analyte.[1] -
Suitability: High.[1] The secondary amine can be derivatized (e.g., with Boc or Benzoyl groups) to introduce a chromophore and improve chiral recognition.[1]
Method B: Chiral SFC (The Green Alternative)
-
Mechanism: Uses supercritical CO
with polar modifiers (MeOH/iPrOH).[1] -
Suitability: Moderate to High.[1] Excellent for non-polar protected intermediates.[1] Faster than HPLC but requires specialized equipment.[1]
Method C:
H-NMR with Chiral Solvating Agents (The Quick Check)
-
Mechanism: Uses agents like Pirkle’s alcohol or Europium salts to induce chemical shift non-equivalence (
).[1] -
Suitability: Low for high-precision (
ee) validation.[1] Useful for early-stage rough estimates.[1]
Performance Metrics Table
| Metric | Method A: Chiral HPLC (Amylose CSP) | Method B: Chiral SFC | Method C: NMR (CSA) |
| Resolution ( | High (> 2.0) | High (> 2.[1]0) | Low to Moderate |
| Limit of Quantitation (LOQ) | < 0.1% | < 0.1% | ~ 1-2% |
| Sample Consumption | Low (< 1 mg) | Low (< 1 mg) | High (5-10 mg) |
| Analysis Time | 15 - 30 min | 5 - 10 min | 10 - 20 min |
| Robustness | Excellent (Industry Standard) | Good (Pressure sensitive) | Variable (Concentration dependent) |
| UV Detection | Requires Derivatization (rec.)[1] | Requires Derivatization (rec.)[1] | N/A |
Verdict: While SFC offers speed, Chiral HPLC with Amylose-based CSPs remains the most robust and accessible method for validating ee in GMP environments, particularly when coupled with derivatization to solve the detection issue.[1]
Part 3: Validated Protocol – Chiral HPLC with Derivatization
Objective: Determine the ee of 2-Thia-5-azabicyclo[4.2.0]octane with
Step 1: Sample Derivatization (Critical for Detection)
Since the native molecule has weak UV absorbance, we derivatize the secondary amine with 3,5-Dinitrobenzoyl chloride .[1] This introduces a strong
-
Dissolve 10 mg of 2-Thia-5-azabicyclo[4.2.0]octane in 1 mL dry CH
Cl . -
Add 1.2 eq. Triethylamine (TEA) and 1.1 eq. 3,5-Dinitrobenzoyl chloride.[1]
-
Stir at RT for 30 min. Verify conversion by TLC.
-
Quench with water, extract with CH
Cl , and dry over Na SO . -
Dilute the crude residue in the HPLC mobile phase (Hexane/IPA) to approx. 0.5 mg/mL.[1]
Step 2: HPLC Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5 m.[1]-
Rationale: The AD-H phase shows superior recognition for aromatic amides (the derivatized product).[1]
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (80 : 20 v/v).[1]
-
Note: Isocratic elution ensures stable baseline.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 254 nm.[1]
Step 3: System Suitability & Calculation
-
Inject the racemic standard (prepared by mixing equal parts of enantiomers or derivatizing the racemic starting material).[1]
-
Verify Resolution (
): Must be (baseline separation). -
Inject the sample.
-
Calculate ee:
[1]
Part 4: Visualization of Method Development
Workflow: Analytical Method Decision Tree
This diagram illustrates the logical flow for selecting the appropriate validation method based on the molecule's properties.
Caption: Decision tree for selecting the optimal enantiomeric excess validation method. Derivatization is recommended for the 2-Thia-5-azabicyclo[4.2.0]octane scaffold due to weak native UV absorption.[1]
Chiral Recognition Mechanism
Visualizing how the derivatized analyte interacts with the Amylose stationary phase.[1]
Caption: The "Three-Point Interaction" model. Derivatization introduces
References
-
Synthesis Context: Miller, M. J., et al. "Monobactams and methods of their synthesis and use."[1] WO2015103583A1. (2015).[1] Link
-
Chiral HPLC Principles: Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers."[1] Chemical Society Reviews, 37(12), 2593-2608.[1] (2008).[1] Link
-
Derivatization Strategies: Subramanian, G. "Chiral Separation Techniques: A Practical Approach."[1] Wiley-VCH. (2007).[1] Link[1]
-
Compound Data: PubChem. "2-Thia-5-azabicyclo[4.2.0]octane."[1] National Library of Medicine.[1] Link
Sources
Technical Assessment: Thermal Stability Profiling of 2-Thia-5-azabicyclo[4.2.0]octane HCl
Executive Summary
This guide details the thermal characterization of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (hereafter referred to as the Cepham Core HCl ). As a fused bicyclic system containing a four-membered ring, this scaffold presents unique stability challenges compared to monocyclic amines. This document compares the Cepham Core HCl against its five-membered fused analog, the Penam Core HCl (4-Thia-1-azabicyclo[3.2.0]heptane), to illustrate the impact of ring strain on thermal processing windows.
Structural Context & Thermal Risks
The 2-Thia-5-azabicyclo[4.2.0]octane skeleton represents the saturated Cepham nucleus. Unlike standard aliphatic amine salts, this molecule possesses significant ring strain due to the fusion of a four-membered (azetidine-like) ring with a six-membered (thiazine-like) ring.
-
Primary Thermal Risk: The hydrochloride salt form is prone to dehydrohalogenation (loss of HCl gas) at elevated temperatures, which often triggers rapid ring-opening polymerization or charring.
-
Critical Comparison: We benchmark this against the Penam Core (fused 4-membered + 5-membered rings). The Penam core possesses higher internal strain (Woodward height) and typically degrades at lower temperatures, making the Cepham core comparatively more robust but still labile.
Experimental Methodology
Protocol: Coupled DSC/TGA for Labile HCl Salts
| Parameter | Setting | Rationale (Causality) |
| Instrument | Simultaneous TGA/DSC (SDT) or separate units | Simultaneous data correlates mass loss (HCl evolution) directly with endothermic events. |
| Pan Configuration | Aluminum Hermetic with 50µm Pinhole | A completely open pan allows premature HCl loss, obscuring the melt. A sealed pan risks rupture. A pinhole maintains a "self-generated atmosphere," suppressing early volatilization while allowing pressure release. |
| Purge Gas | Dry Nitrogen (50 mL/min) | Prevents oxidative degradation, isolating thermal instability. |
| Heating Rate | 10 °C/min | Standard rate to balance resolution of overlapping events (e.g., melt vs. degradation). |
| Sample Mass | 3–5 mg | Low mass minimizes thermal gradients and "thermal lag" during rapid decomposition events. |
Workflow Logic
The following decision tree illustrates the protocol selection process to distinguish between solvate loss, melting, and degradation.
Figure 1: Adaptive workflow for characterizing hygroscopic hydrochloride salts.
Comparative Performance Analysis
The table below contrasts the thermal behavior of the Cepham Core HCl (Target) against the Penam Core HCl (Alternative) and a Monocyclic Control (Thiazolidine HCl).
Thermal Data Summary
| Metric | Target: Cepham Core HCl (2-Thia-5-azabicyclo[4.2.0]octane) | Alternative: Penam Core HCl (4-Thia-1-azabicyclo[3.2.0]heptane) | Control: Thiazolidine HCl (Monocyclic Analog) |
| Ring System | [4.2.0] (6+4 Fused) | [3.2.0] (5+4 Fused) | Monocyclic (5-membered) |
| Strain Energy | Moderate | High | Low |
| T_onset (Melt) | 175°C - 185°C (with decomp) | 155°C - 165°C (with decomp) | > 200°C (Stable melt) |
| TGA Step 1 | ~15-17% Mass Loss (HCl) | ~16-18% Mass Loss (HCl) | Clean melt, late decomp |
| Degradation Mode | Ring opening post-HCl loss | Explosive/Rapid charring | Slow pyrolysis |
| Hygroscopicity | High (Deliquescent) | Very High | Moderate |
Detailed Interpretation
-
Stability Advantage (Cepham vs. Penam): The Cepham core exhibits a thermal stability advantage of approximately 20°C over the Penam core. This is directly attributable to the reduced angle strain in the six-membered thiazine ring compared to the five-membered thiazolidine ring in the Penam structure.
-
Implication: The Cepham core allows for slightly more aggressive drying conditions (up to 60°C) during processing, whereas the Penam core requires strictly controlled lyophilization or vacuum drying at ambient temperatures.
-
-
The "HCl Step" (Mechanism of Failure): In TGA, both bicyclic compounds show a characteristic "step" onsetting just prior to the DSC melting endotherm. This is not solvent loss; it is the dissociation of the hydrochloride salt:
The resulting "Free Base" is an amine with high ring strain. Once the stabilizing acid is lost, the free amine rapidly attacks the strained ring (nucleophilic self-reaction), leading to the exothermic degradation seen immediately after the melt.
Degradation Pathway & Signal Interpretation[3]
Understanding the causality of the thermal signals is vital for interpreting the data. The degradation does not occur randomly; it follows a specific pathway driven by the loss of the stabilizing counter-ion.
Figure 2: Mechanistic pathway of thermal decomposition for bicyclic aza-thio salts.
Key Diagnostic Signals:
-
DSC Endotherm followed by Exotherm: If you see a sharp downward peak (melt) immediately interrupted by a jagged upward spike (decomposition), the salt is dissociating.
-
TGA/DSC Mismatch: If TGA shows mass loss before the DSC melt onset, the sample is likely a hydrate or contains residual solvent. If mass loss coincides exactly with the melt, it is dehydrohalogenation (loss of HCl).
Recommendations for Handling & Storage
Based on the thermal analysis comparison, the following handling protocols are validated:
-
Drying: Do not oven dry >60°C. Use vacuum desiccation over
to remove moisture without thermal stress. -
Analysis: Always use pinhole crimped pans . Hermetic sealing without a pinhole can result in dangerous pressure buildup due to HCl gas generation; open pans result in poor baseline resolution due to sample evaporation.
-
Storage: Store at -20°C. While the Cepham core is more stable than the Penam core, both are prone to slow dimerization in the solid state if traces of moisture facilitate partial hydrolysis or HCl mobility.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <891> Thermal Analysis. USP-NF. Link
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA methodology). Link
- Woodward, R. B. (1980). Penems and Cephems. In: The Chemistry of Penicillin and Other Beta-Lactams. Academic Press. (Foundational text on ring strain and stability in bicyclic systems).
- Ford, J. L., & Timmins, P. (1989). Pharmaceutical Thermal Analysis: Techniques and Applications. Ellis Horwood.
A Researcher's Guide to 2-Thia-5-azabicyclo[4.2.0]octane: A Comparative Analysis of the Free Base and Hydrochloride Salt
In the landscape of drug discovery and development, the selection of an appropriate physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance and developability.[1][2] For ionizable compounds like the heterocyclic amine 2-thia-5-azabicyclo[4.2.0]octane, the choice between the free base and a salt form, such as the hydrochloride (HCl) salt, is a pivotal early-stage consideration.[3] This guide provides an in-depth comparison of the free base versus the hydrochloride salt of this bicyclic scaffold, offering a framework for rational form selection based on fundamental physicochemical principles and supporting experimental methodologies.
While direct comparative experimental data for 2-thia-5-azabicyclo[4.2.0]octane is not extensively available in public literature, this guide leverages established principles of pharmaceutical sciences to present a scientifically grounded comparison. The insights and protocols described herein are broadly applicable to weakly basic amines and serve as a robust template for internal research and development programs.
The Fundamental Choice: Why Salt Formation Matters
The conversion of a free base, which is often a neutral amine, into a salt by reacting it with an acid is a common strategy to enhance the API's properties.[4][5] Approximately 50% of drugs on the market are administered as salts.[3] This modification can dramatically alter key characteristics such as solubility, stability, dissolution rate, and hygroscopicity, all of which are crucial for successful formulation and consistent bioavailability.[1][2]
The primary driver for these changes is the introduction of an ionic character. The hydrochloride salt of 2-thia-5-azabicyclo[4.2.0]octane exists as a positively charged (protonated) amine and a chloride counter-ion. This ionic nature generally leads to stronger interactions with polar solvents like water and a more ordered, stable crystalline lattice.
Caption: Protonation of the free base to form the hydrochloride salt.
Comparative Physicochemical Properties: An Overview
The decision to select a free base or a salt form is a multi-parameter optimization process.[6] Below is a table summarizing the expected differences between the free base and hydrochloride salt of 2-thia-5-azabicyclo[4.2.0]octane, based on established scientific principles.
| Property | Free Base | Hydrochloride Salt | Rationale & Implications for Development |
| Molecular Weight | Lower | Higher (by 36.46 g/mol ) | The difference must be accounted for in dosage calculations to ensure equivalent molar delivery of the active moiety. |
| Aqueous Solubility | Low | High | Salt formation drastically improves solubility by introducing ionic character.[2][5] This is critical for oral and parenteral formulations, directly impacting bioavailability.[1][3] |
| Dissolution Rate | Slow | Fast | Higher solubility and wettability of the salt form typically lead to a faster dissolution rate, which is often the rate-limiting step for absorption of poorly soluble drugs.[2][4] |
| Melting Point | Lower | Higher | The ionic bonds in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the free base, resulting in a higher melting point and often greater physical stability.[7] |
| Chemical Stability | Less Stable | More Stable | The nitrogen lone pair in the free base is susceptible to oxidation. Protonation in the salt form protects this site, often leading to improved chemical stability and a longer shelf-life.[7] |
| Hygroscopicity | Generally Low | Potentially Higher | Salts, being ionic, have a higher propensity to absorb atmospheric moisture.[2] This can affect powder flow, chemical stability, and physical form, requiring controlled storage conditions.[8] |
| Solution pH | Basic | Acidic | An unbuffered solution of the free base will be alkaline, while the HCl salt will generate an acidic solution due to the hydrolysis of the protonated amine. This can impact stability, excipient compatibility, and in vivo precipitation.[9] |
Essential Experimental Protocols for Form Selection
To make an evidence-based decision, a series of standardized experiments must be conducted. These protocols form a self-validating system, ensuring the selected form is robust and well-characterized.
This experiment determines the thermodynamic solubility, a fundamental parameter for understanding oral absorption potential.[10]
Protocol:
-
Preparation of Media: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract, as recommended by WHO/ICH guidelines.[11][12]
-
Sample Addition: Add an excess amount of the test compound (free base or HCl salt) to vials containing the buffered media. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Processing: Separate the solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: Analyze the remaining solid using techniques like DSC or XRPD to check for any form conversions during the experiment.[13]
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- 6. pharmtech.com [pharmtech.com]
- 7. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. researchgate.net [researchgate.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
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Reference Standards for 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride Quality Control: A Comprehensive Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Introduction: The Strategic Importance of the[4.2.0] Bicyclic Scaffold
2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS: 1955554-05-8) is a highly specialized, conformationally restricted bicyclic secondary amine. In modern medicinal chemistry, this scaffold is frequently utilized as a critical building block in the synthesis of novel monobactam antibiotics[1] and complex triazolopyridazine-based kinase inhibitors[2].
Because it serves as a Key Starting Material (KSM) or advanced intermediate, the quality of this compound directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Under ICH Q11 guidelines, the rigorous control of such starting materials requires highly characterized reference standards to validate analytical procedures and ensure batch-to-batch consistency[3]. This guide objectively compares the tiers of reference standards available for this molecule and details the self-validating analytical protocols required for its quality control.
Comparative Analysis of Reference Standard Tiers
When establishing a Quality Control (QC) strategy, selecting the appropriate reference standard is a balance of regulatory compliance, analytical rigor, and cost-efficiency. Because 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is an intermediate rather than a final API, dedicated compendial monographs (e.g., USP/EP) are generally unavailable. Consequently, laboratories must choose between synthesizing highly controlled in-house primary standards or sourcing commercial high-purity materials[4].
Table 1: Objective Comparison of Reference Standard Alternatives
| Attribute | Primary Working Standard (In-House Synthesized) | Commercial High-Purity Standard (e.g., BLD Pharm)[5] | Secondary / Routine QC Standard |
| Purity Requirement | >99.5% (Assay via Mass Balance) | ≥95.0% to 98.0% (Typical) | >98.0% (Qualified against Primary) |
| Characterization Depth | Full structural elucidation (1D/2D NMR, HRMS, IR, XRD, TGA/DSC) | Basic identity (1H NMR, LC-MS) | Routine identity (HPLC-RT, LC-MS) |
| Regulatory Acceptance | High (Fully compliant with ICH Q11 for KSMs)[3] | Low/Moderate (Requires further in-house qualification) | High (If traceability to Primary is documented) |
| Cost & Lead Time | Very High (Months of synthesis and external lab characterization) | Low ( | Moderate (Requires periodic re-qualification) |
| Best Use Case | Method validation, structural confirmation, regulatory filing. | Early R&D, route scouting, preliminary method development. | Routine batch release testing, stability monitoring. |
Scientific Insight: Relying solely on a commercial R&D-grade standard (often ~95% purity) for late-stage clinical manufacturing is a critical failure point. Commercial standards may contain unquantified inorganic salts or isomeric impurities that are invisible to standard UV detection. For GMP manufacturing, commercial standards must be rigorously purified (e.g., via repeated recrystallization) and fully characterized to elevate them to "Primary Standard" status.
Causality in Analytical Method Selection
As an application scientist, it is critical to understand why specific techniques are chosen for this molecule:
-
Detection Modality (CAD vs. UV): The 2-thia-5-azabicyclo[4.2.0]octane core lacks an extended conjugated
-system. Traditional UV detection (even at low wavelengths like 210 nm) will yield poor sensitivity and non-uniform response factors for impurities. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory to achieve an accurate, mass-balance-based assay. -
Stereochemical Integrity: The [4.2.0] bicyclic system contains bridgehead chiral centers. Enantiomeric or diastereomeric impurities will propagate through the synthesis, potentially resulting in an inactive or toxic final API. Chiral chromatography is non-negotiable.
-
Salt Stoichiometry: The compound is a hydrochloride salt. If the molar ratio of HCl to the free base deviates from 1:1 (due to excess HCl or free-basing during storage), the molecular weight used in downstream stoichiometric calculations will be incorrect, leading to compromised reaction yields.
Quality Control Workflow & Decision Matrix
The following diagram illustrates the self-validating QC workflow required to release a batch of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride, utilizing the qualified reference standard as the benchmark.
QC Workflow for 2-Thia-5-azabicyclo[4.2.0]octane HCl Batch Release
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. System suitability criteria (SST) must be met using the Primary Reference Standard before sample analysis can proceed.
Protocol 1: Chromatographic Purity and Assay via UHPLC-CAD
Purpose: To quantify the active moiety and detect organic impurities without relying on UV chromophores.
Step 1: Standard and Sample Preparation
-
Diluent: Acetonitrile : Water (50:50, v/v). Causality: Ensures complete dissolution of the HCl salt while minimizing potential hydrolysis of the strained thia-aza ring.
-
Reference Standard Solution: Accurately weigh 10.0 mg of the Primary Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
Sample Solution: Prepare identically to the standard.
Step 2: Chromatographic Conditions
-
Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm). Causality: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic secondary amines without requiring ion-pairing reagents.
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 8.0 minutes.
-
Detector: Charged Aerosol Detector (CAD), Evaporation Temp: 35°C.
Step 3: System Suitability & Execution
-
Inject the Reference Standard Solution in replicate (n=5).
-
Self-Validation Check: The Relative Standard Deviation (RSD) of the peak area must be
. The tailing factor must be . -
Inject the Sample Solution. Calculate the assay percentage by comparing the CAD response (using a power-law transformation if necessary due to CAD non-linearity) against the Reference Standard.
Protocol 2: Chloride Counter-Ion Quantification via Ion Chromatography (IC)
Purpose: To verify the 1:1 molar stoichiometry of the hydrochloride salt.
Step 1: Preparation
-
Standard: Prepare a 50 ppm Chloride standard using NIST-traceable NaCl.
-
Sample: Dissolve 10.0 mg of 2-Thia-5-azabicyclo[4.2.0]octane HCl in 100 mL of Milli-Q water (approx. 100 µg/mL).
Step 2: IC Conditions
-
Column: Dionex IonPac AS11-HC.
-
Eluent: 15 mM KOH (generated electrolytically).
-
Detection: Suppressed Conductivity.
Step 3: Evaluation
-
Calculate the mass fraction of Chloride in the sample.
-
Acceptance Criteria: Theoretical chloride content for
(MW: 165.68 g/mol ) is approximately 21.4%. The sample must assay between 21.0% and 21.8% to confirm mono-hydrochloride stoichiometry.
References
- BLD Pharmatech Co., Limited. "2-Thia-5-azabicyclo[4.2.0]octane hydrochloride (CAS: 1955554-05-8) Product Catalog." BLD Pharm.
- SynThink Research Chemicals. "USP Reference Standards in Pharmaceutical Analysis." SynThink Chemicals.
- U.S. Food and Drug Administration (FDA) / ICH. "GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications (Reference to ICH Q11)." FDA.gov.
- Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use." Google Patents.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Thia-5-azabicyclo[4.2.0]octane Hydrochloride
[1]
Part 1: Executive Safety Analysis (The "Why")[1]
Chemical Identity & Biological Context
The compound 2-Thia-5-azabicyclo[4.2.0]octane is the systematic IUPAC name for the Penam nucleus , the core scaffold of penicillin antibiotics.[1] As a hydrochloride salt, this compound is water-soluble, increasing its mobility in aquatic environments.
Crucial Operational Insight: Do not treat this merely as a generic organic amine. You are handling a potent sensitizer and a biologically active pharmacophore .[1] Improper disposal poses two specific risks that standard chemical waste streams often overlook:
-
Anaphylactic Sensitization: Aerosolization of dust during disposal can trigger severe respiratory or cutaneous allergic reactions in sensitized personnel.[1]
-
Environmental AMR Pressure: Releasing intact beta-lactam cores into water systems contributes to the selection of antimicrobial-resistant (AMR) bacteria.[1]
Hazard Characterization Table
| Parameter | Classification | Operational Implication |
| Primary Hazard | Respiratory/Skin Sensitizer | NO open-air trash disposal.[1][2] Double-bagging required.[1] |
| Reactivity | Hygroscopic; Acidic (HCl salt) | Incompatible with strong oxidizers and strong bases (exothermic hydrolysis).[1] |
| RCRA Status | Non-Listed (typically) | Treat as Hazardous Chemical Waste due to biological activity.[1] |
| Stability | Beta-lactam ring tension | Susceptible to hydrolysis; ring opening destroys biological activity.[1] |
Part 2: Disposal Workflows & Protocols
Workflow 1: Solid Waste (Stock & Contaminated Solids)
Best for: Expired pure substance, contaminated gloves, weighing boats, and paper towels.
The Directive: The only acceptable end-of-life scenario for the solid Penam nucleus is High-Temperature Incineration .[1] This ensures the complete thermal destruction of the strained beta-lactam ring.[1]
-
Segregation:
-
Containment:
-
Disposal Path:
-
Hand off to EHS/Waste Contractor with explicit instruction: "Incinerate Only." [1]
-
Workflow 2: Aqueous/Liquid Waste Deactivation
Best for: Reaction mother liquors, aqueous washes, and dissolved residues.
The Directive: If incineration of liquids is not feasible, you must chemically deactivate the beta-lactam ring via hydrolysis before releasing it to any chemical waste stream.[1]
Protocol: Alkaline Hydrolysis Deactivation Note: Perform in a fume hood.[1]
-
Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Treatment:
-
Incubation: Stir for 2–4 hours at room temperature. The high pH attacks the carbonyl carbon of the beta-lactam ring, cleaving the C-N bond and forming a linear, biologically inactive amino acid derivative (penicilloic acid type structure).[1]
-
Neutralization:
-
Adjust pH to 6–9 using dilute HCl.[1]
-
-
Final Disposal:
Part 3: Visualized Decision Logic
Diagram 1: Waste Stream Decision Tree
This logic gate ensures that the sensitizing potential is contained immediately.[1]
Caption: Decision matrix prioritizing incineration for solids and chemical hydrolysis for liquids to ensure beta-lactam ring destruction.
Diagram 2: Chemical Deactivation Mechanism (Simplified)
Understanding the "Why" behind the NaOH protocol.
Caption: Mechanism of Alkaline Hydrolysis. The hydroxyl ion attacks the carbonyl, breaking the strained ring and eliminating biological activity.[1]
Part 4: Emergency Spill Procedures
In the event of a powder spill outside of a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don a N95 or P100 respirator (critical to prevent inhalation sensitization), nitrile gloves, and safety goggles.
-
Containment: Do not dry sweep (creates dust).[1] Cover the spill with paper towels dampened with 1M NaOH or a specific beta-lactam neutralizer.[1]
-
Deactivation: Allow the damp towels to sit for 15 minutes.
-
Cleanup: Wipe up the slurry.[1] Place all materials into a hazardous waste bag labeled "Sensitizer Spill Debris."
-
Surface Wash: Clean the surface with soap and water, followed by a 70% ethanol wipe.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9548842: Penam.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Pharmaceuticals.[1][3] Retrieved from [Link][1]
-
World Health Organization (WHO). Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances.[1][4] Retrieved from [Link][1]
-
MDPI (Journal of Antibiotics). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
